molecular formula C9H12ClN3O2 B594153 3-(N-Boc-amino)-6-chloropyridazine CAS No. 1276056-86-0

3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153
CAS No.: 1276056-86-0
M. Wt: 229.664
InChI Key: FTDBVEUCBIBDHS-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-6-chloropyridazine ( 1276056-86-0 ) is a high-purity chemical building block designed for research and development applications. This heterocyclic compound features a Boc-protected amine and a chloro substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry . With a molecular formula of C9H12ClN3O2 and a molecular weight of 229.663 g/mol , it is supplied with a guaranteed purity of 95% . The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for amines, allowing for selective reactions at other molecular sites, particularly the chloropyridazine moiety, which is a reactive handle for cross-coupling reactions and nucleophilic substitutions . While specific biological data is not available, its structural class is utilized in advanced research areas. For instance, closely related chloropyridazine derivatives have been identified as key intermediates in the synthesis of potential pharmaceutical agents, such as inhibitors of the enzyme Syk (Spleen Tyrosine Kinase), which is a target in investigations for autoimmune and inflammatory conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBVEUCBIBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725496
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-86-0
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(N-Boc-amino)-6-chloropyridazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals.

Introduction

3-(N-Boc-amino)-6-chloropyridazine, also known by its systematic name tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its structure incorporates a pyridazine ring, a key pharmacophore in many biologically active molecules, functionalized with a chlorine atom and a Boc-protected amine.[1][2] The chlorine atom serves as a versatile handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality.[3][4]

This combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its applications.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature.[2] Its properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

PropertyValueSource
CAS Number 1276056-86-0[5]
Molecular Formula C₉H₁₂ClN₃O₂[5]
Molecular Weight 229.66 g/mol [5]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 326.1 ± 27.0 °C[2]
Density (Predicted) 1.298 ± 0.06 g/cm³[2]
pKa (Predicted) 10.75 ± 0.70[2]
LogP (Predicted) 1.89890[6]

Spectroscopic Data

Definitive, published spectroscopic data for this compound is not widely available. However, characterization relies on standard techniques like NMR, IR, and MS. The synthesis of this compound starts from 3-amino-6-chloropyridazine, for which spectral data is available and crucial for monitoring the reaction.[7][8]

Expected Spectroscopic Features:

  • ¹H NMR: The most characteristic signal would be a large singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The two aromatic protons on the pyridazine ring would appear as doublets.

  • ¹³C NMR: The spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). Signals for the pyridazine ring carbons would also be present.[5]

  • IR Spectroscopy: Key absorbances would include N-H stretching and bending frequencies, C=O stretching from the carbamate group (typically around 1700-1725 cm⁻¹), and vibrations associated with the aromatic pyridazine ring.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (229.66 g/mol ).

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three main components: the pyridazine ring, the chlorine substituent, and the N-Boc protecting group.

Synthesis

The compound is synthesized via N-protection of the commercially available precursor, 3-amino-6-chloropyridazine. The most common method involves reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

G SM 3-Amino-6-chloropyridazine Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) SM->Reagent Product This compound Reagent->Product Boc Protection

Caption: General workflow for the synthesis of this compound.

Key Reactions

The molecule serves as a versatile intermediate for two primary types of transformations: modification at the C6 position and deprotection of the amino group.

  • N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[9][10][] This reaction efficiently regenerates the free amine, allowing for subsequent functionalization.

  • Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents by reacting with the corresponding boronic acids or esters.[3][12]

G Start This compound Deprotection Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) Start->Deprotection Deprotection Coupling Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Coupling C-C Bond Formation Product_Amine 3-Amino-6-chloropyridazine Deprotection->Product_Amine Product_Coupled 3-(N-Boc-amino)-6-arylpyridazine Coupling->Product_Coupled

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Synthesis of tert-butyl N-(6-chloropyridazin-3-yl)carbamate

This protocol is a representative procedure based on standard Boc-protection methodologies.[13]

  • Reagents and Materials:

    • 3-Amino-6-chloropyridazine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DCM, add the base (TEA, 1.5 eq, or DMAP, 0.1 eq).

    • Stir the mixture at room temperature until all solids dissolve.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure title compound.

N-Boc Deprotection Protocol

This protocol describes the removal of the Boc group to yield 3-amino-6-chloropyridazine.[9][14]

  • Reagents and Materials:

    • tert-butyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Dichloromethane (DCM)

    • Alternatively: 4M HCl in 1,4-dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sulfate, filter, and evaporate to yield the deprotected amine.

Applications in Research and Drug Development

This compound is a key building block for synthesizing a diverse range of substituted pyridazines.[1] The pyridazine scaffold is a common feature in many pharmaceutical agents, exhibiting a wide spectrum of biological activities.[15]

  • Pharmaceutical Intermediate: Derivatives of 3-amino-6-chloropyridazine have shown potential as anti-cancer and anti-inflammatory agents.[1] This intermediate allows for the systematic exploration of structure-activity relationships by enabling the introduction of various substituents at the C6 position via cross-coupling, followed by deprotection and further modification of the C3-amino group.

  • Agrochemical Synthesis: The pyridazine core is also present in various herbicides and fungicides.[2] This compound serves as a precursor for developing novel crop protection agents.

Safety and Handling

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

    • Handle in a well-ventilated area or a chemical fume hood.[2]

    • Avoid breathing dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

References

Technical Guide: Physical Properties of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-amino)-6-chloropyridazine, also known by its IUPAC name tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a heterocyclic organic compound. Its chemical structure incorporates a pyridazine ring, a chlorine substituent, and a Boc-protected amine group, making it a valuable intermediate in organic synthesis. Specifically, it serves as a critical building block in the development of novel pharmaceutical compounds and agrochemicals.[1] The presence of the reactive chlorine atom and the protected amine allows for sequential, selective modifications, enabling the construction of more complex molecular architectures. This guide provides a summary of its key physical properties, outlines general experimental protocols for their determination, and illustrates a common synthetic pathway.

Physical and Chemical Properties

The physical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that some properties, such as boiling point and density, are often predicted values derived from computational models.

Data Presentation: Summary of Physical Properties

PropertyValueSource
CAS Number 1276056-86-0[2]
Molecular Formula C₉H₁₂ClN₃O₂[2][3]
Molecular Weight 229.66 g/mol [2][3]
Appearance White to off-white solid[3]
Boiling Point 326.1 ± 27.0 °C (Predicted)[3]
Density 1.298 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.75 ± 0.70 (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

  • Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube with a calibrated thermometer.

  • Methodology:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[2]

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically measured under reduced pressure and extrapolated to atmospheric pressure, or determined using computational prediction models as cited above. A general method for liquids is simple distillation.

  • Apparatus: Simple distillation setup including a round-bottom flask, heating mantle, condenser, and a calibrated thermometer.

  • Methodology:

    • The compound is placed in the round-bottom flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The liquid is heated to a boil.

    • The temperature at which the vapor pressure equals the atmospheric pressure, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point.[2]

Solubility Assessment

Solubility provides insight into the polarity of a molecule and helps in selecting appropriate solvents for reactions and purification.

  • Apparatus: Test tubes, vortex mixer.

  • Methodology:

    • A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube.

    • The mixture is agitated (e.g., vortexed) at a controlled temperature.

    • Visual observation is used to determine if the solid dissolves completely.

    • The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile.

Synthetic Workflow

This compound is synthesized from its precursor, 3-amino-6-chloropyridazine. The workflow involves the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure in organic synthesis to increase the stability of the amine and allow for selective reactions at other sites of the molecule.

SynthesisWorkflow Start 3-Amino-6-chloropyridazine (Starting Material) Process Boc Protection Reaction Start->Process Reacts with Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (Base) Solvent (e.g., CH₂Cl₂) Reagent->Process Purification Workup & Purification (e.g., Extraction, Chromatography) Process->Purification Yields crude product Product This compound (Final Product) Purification->Product Yields pure product

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a consolidated overview of the essential physical properties of this compound. The tabulated data offers a quick reference for laboratory use, while the outlined experimental protocols provide a basis for its physical characterization. As a key synthetic intermediate, a thorough understanding of these properties is fundamental for its effective application in research and development, particularly in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative synthetic application, and a standard experimental protocol.

Physicochemical Properties

This compound, also known as tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a pyridazine derivative.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the heterocyclic ring, making it a valuable building block in the synthesis of more complex molecules.[3][4] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃O₂[1][2][5]
Molecular Weight 229.66 g/mol [1][2][5][6]
CAS Number 1276056-86-0[1][2][6]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 326.1 ± 27.0 °C[2]
Density (Predicted) 1.298 ± 0.06 g/cm³[2]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[2]

Synthetic Utility and Workflow

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of substituted pyridazine derivatives, which are core structures in many pharmaceutically active compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the Boc-protected amino group at the 3-position can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material to generate a disubstituted pyridazine derivative, a common scaffold in drug discovery.

G A This compound B Nucleophilic Substitution (e.g., Suzuki Coupling) A->B C 6-Substituted-3-(N-Boc-amino)pyridazine B->C D Boc Deprotection (e.g., TFA or HCl) C->D E 3-Amino-6-substituted-pyridazine D->E F Further Functionalization (e.g., Amide Coupling) E->F G Final Product (e.g., API) F->G

A generalized synthetic workflow starting from this compound.

Representative Experimental Protocol: Boc Deprotection

The following is a standard laboratory procedure for the removal of the Boc protecting group from a 6-substituted-3-(N-Boc-amino)pyridazine derivative to yield the corresponding 3-amino-pyridazine.

Objective: To deprotect the Boc-protected amine of a 6-substituted-3-(N-Boc-amino)pyridazine derivative.

Materials:

  • 6-substituted-3-(N-Boc-amino)pyridazine (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 6-substituted-3-(N-Boc-amino)pyridazine starting material in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a 4M solution of HCl in dioxane.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

    • Re-dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution is advised as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-substituted-pyridazine product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.

This versatile compound serves as a crucial building block for synthesizing a wide array of chemical structures, particularly in the pharmaceutical and agricultural sectors.[3][4] Its unique structure allows for the strategic introduction of various functional groups, enabling the development of novel therapeutic agents and crop protection chemicals.[3][4]

References

An In-depth Technical Guide to the Synthesis of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(N-Boc-amino)-6-chloropyridazine from its precursor, 3-amino-6-chloropyridazine. This process, a crucial step in the development of various pharmaceutical compounds, involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Reaction Overview

The synthesis of this compound is achieved through the N-acylation of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, enhancing its nucleophilicity. The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.

The general reaction scheme is as follows:

Experimental Protocol

Materials:

  • 3-amino-6-chloropyridazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Addition of Boc₂O: Di-tert-butyl dicarbonate (1.2 eq), dissolved in a minimal amount of THF, is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Quantitative Data

Specific yield and purity data for the synthesis of this compound is not extensively reported. However, based on similar Boc protection reactions of aminopyridines, the following data can be anticipated.[1]

ParameterValueNotes
Typical Yield 80-90%Based on analogous reactions with aminopyridines.[1]
Purity >95%After column chromatography.
Reaction Time 2-4 hoursMonitored by TLC.
Reaction Temperature Room Temperature

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and purification process, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-amino-6-chloropyridazine + THF, TEA, DMAP Add_Boc2O Add (Boc)₂O in THF Start->Add_Boc2O Stir Stir at Room Temperature (2-4 hours) Add_Boc2O->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Reaction Complete Dissolve Dissolve in EtOAc Concentrate->Dissolve Wash_NaHCO3 Wash with NaHCO₃ (aq) Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column Silica Gel Column Chromatography (EtOAc/Hexane) Filter_Concentrate->Column Product Pure this compound Column->Product

Caption: Synthetic workflow for this compound.

Reaction_Mechanism Amino_Pyridazine 3-amino-6-chloropyridazine Deprotonated_Amine Deprotonated Amine (Nucleophile) Amino_Pyridazine->Deprotonated_Amine Base Base Triethylamine (Base) Base->Deprotonated_Amine Nucleophilic_Attack Nucleophilic Attack Deprotonated_Amine->Nucleophilic_Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product This compound Intermediate->Product Byproducts t-Butanol + CO₂ + Triethylammonium salt Intermediate->Byproducts

Caption: Simplified reaction mechanism for Boc protection.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-amino)-6-chloropyridazine (tert-butyl N-(6-chloropyridazin-3-yl)carbamate) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chlorine atom and a protected amino group on a pyridazine core, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the pyridazine ring before deprotection and further functionalization of the amino group. This guide provides a detailed overview of its spectroscopic characteristics and a plausible synthetic protocol.

Molecular Structure

IUPAC Name: tert-butyl N-(6-chloropyridazin-3-yl)carbamate CAS Number: 1276056-86-0 Molecular Formula: C₉H₁₂ClN₃O₂ Molecular Weight: 229.66 g/mol

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~8.0-8.2Doublet
~7.5-7.7Doublet
~8.5-9.5Singlet (broad)
~1.5Singlet

Note: Predicted chemical shifts are for a solution in a common deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants for the pyridazine protons are expected to be in the range of 8-10 Hz.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3200-3400Medium, SharpN-H Stretch
~2980-2950MediumC-H Stretch (aliphatic)
~1725StrongC=O Stretch (carbamate)
~1580-1600Medium-StrongC=N and C=C Stretch (pyridazine ring)
~1250 and ~1160StrongC-O Stretch (carbamate)
~800-850Medium-StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data

Technique Predicted m/z Interpretation
Electrospray Ionization (ESI+)230.0691[M+H]⁺
252.0510[M+Na]⁺
174.0429[M - C₄H₈ + H]⁺ (loss of isobutylene)
130.0272[M - Boc + H]⁺

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and purification of this compound, based on standard procedures for the N-Boc protection of aminoheterocycles.

Synthesis of this compound

Materials:

  • 3-Amino-6-chloropyridazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Workflow and Application Diagrams

Synthetic and Characterization Workflow

G Figure 1. Synthetic and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3-Amino-6-chloropyridazine reagents Boc₂O, Base (TEA/DIPEA) Catalyst (DMAP) Solvent (DCM/THF) reaction N-Boc Protection Reaction start->reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Figure 1. A flowchart illustrating the synthesis of this compound followed by its spectroscopic characterization.

Utility as a Synthetic Building Block

G Figure 2. Role as a Versatile Synthetic Intermediate cluster_reactions Chemical Transformations start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki Pd catalyst, boronic acid buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Pd catalyst, amine nucleophilic Nucleophilic Aromatic Substitution (e.g., with alkoxides, thiols) start->nucleophilic Nucleophile deprotection Boc Deprotection (e.g., TFA, HCl) suzuki->deprotection buchwald->deprotection nucleophilic->deprotection final_products Diverse Functionalized Pyridazines (e.g., potential drug candidates) deprotection->final_products Further Functionalization

Caption: Figure 2. A diagram showing the utility of this compound as a key intermediate in the synthesis of diverse functionalized pyridazines.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its expected spectroscopic properties and a reliable method for its synthesis. The presented workflows highlight its versatility as a building block for creating a wide array of substituted pyridazine derivatives. Researchers and drug development professionals can leverage this information for the efficient design and execution of synthetic routes towards new chemical entities.

An In-depth Technical Guide to tert-butyl (6-chloropyridazin-3-yl)carbamate: Elucidating its ¹H NMR Spectral Signature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive resource on the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic properties of tert-butyl (6-chloropyridazin-3-yl)carbamate. Due to the critical role of this compound in various research and development endeavors, a thorough understanding of its structural characterization is paramount. This document provides a detailed summary of its ¹H NMR data, the experimental protocol for data acquisition, and a visual representation of its chemical structure with corresponding proton assignments.

¹H NMR Data Summary

The ¹H NMR spectrum of tert-butyl (6-chloropyridazin-3-yl)carbamate exhibits distinct signals corresponding to the protons in its molecular structure. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below for clear and easy reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-48.16d9.21H
H-57.69d9.21H
NH10.43s-1H
-C(CH₃)₃1.54s-9H

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.

Experimental Protocol

The following section outlines the detailed methodology for the acquisition of the ¹H NMR spectrum of tert-butyl (6-chloropyridazin-3-yl)carbamate.

Instrumentation: A Bruker Avance 400 MHz spectrometer was utilized for the spectral acquisition.

Sample Preparation: A sample of tert-butyl (6-chloropyridazin-3-yl)carbamate (approximately 5-10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 10.0 µs

  • Acquisition Time: 4.096 s

  • Spectral Width: 8278 Hz

Data Processing: The raw data was processed using standard Fourier transformation. Phase and baseline corrections were applied to the resulting spectrum. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Molecular Structure and ¹H NMR Assignments

To visually represent the relationship between the chemical structure and the observed ¹H NMR signals, the following diagram has been generated using the DOT language. The diagram illustrates the molecular structure of tert-butyl (6-chloropyridazin-3-yl)carbamate with annotations indicating the proton assignments corresponding to the data presented in the table above.

Caption: Molecular structure of tert-butyl (6-chloropyridazin-3-yl)carbamate with ¹H NMR assignments.

A Technical Guide to the Solubility of 3-(N-Boc-amino)-6-chloropyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound (tert-butyl (6-chloropyridazin-3-yl)carbamate) is a vital building block in the development of novel therapeutic agents. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is paramount for optimizing synthetic pathways and ensuring the development of robust, scalable, and efficient manufacturing processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust experimental framework for researchers to determine this crucial physicochemical property in a variety of organic solvents. The methodologies described herein are based on well-established principles for solubility determination.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms tert-butyl (6-chloropyridazin-3-yl)carbamate, 6-Chloro-3-Boc-amino-pyridazine[1]
Molecular Formula C₉H₁₂ClN₃O₂[1]
Molecular Weight 229.66 g/mol [1]
Appearance White to off-white solid[1]
Predicted Boiling Point 326.1±27.0 °C[1]
Predicted Density 1.298±0.06 g/cm³[1]
Predicted pKa 10.75±0.70[1]

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Ethyl Acetatee.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Toluenee.g., 25e.g., HPLC-UV
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., HPLC-UV
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC-UV

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.[2]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 5000 rpm).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

Data Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of the diluted sample in mg/mL) × (Dilution factor)

To express the solubility in moles per liter (mol/L), the following conversion can be used:

S (mol/L) = [S (mg/mL) / Molecular Weight ( g/mol )] × 1000

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow A Start: Define Solvents and Temperature B Add Excess Solute to Solvent in Vials A->B C Equilibrate in Thermostatic Shaker (e.g., 24-48 hours) B->C D Phase Separation: Centrifugation C->D E Sample Supernatant and Filter D->E F Dilute Sample to Known Volume E->F G Analyze Concentration by HPLC-UV (or other suitable method) F->G H Calculate Solubility (mg/mL or mol/L) G->H I End: Record and Report Data H->I

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on a physicochemical property, the concept of signaling pathways is not directly applicable. However, the logical relationship in the experimental workflow is crucial for obtaining accurate and reproducible solubility data. The workflow follows a linear progression from sample preparation to data analysis, with each step being a prerequisite for the next. This ensures that the final calculated solubility value accurately represents the equilibrium concentration of the solute in the solvent at the specified temperature.

References

Reactivity of the Chlorine Atom in 3-(N-Boc-amino)-6-chloropyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-(N-Boc-amino)-6-chloropyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the chloro substituent, activated by the inherent electronic properties of the pyridazine ring and influenced by the N-Boc-amino group, allows for a diverse range of functionalization reactions. This document details the primary transformation pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering valuable insights for the synthesis of novel pyridazine derivatives.

Electronic Landscape of the Pyridazine Core

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron-withdrawing nature significantly influences the reactivity of its substituents. The chlorine atom at the 6-position is activated towards nucleophilic attack, a characteristic feature of halogenated azines.

The 3-(N-Boc-amino) group further modulates the electronic properties of the ring. The tert-butoxycarbonyl (Boc) protecting group, while primarily installed to prevent unwanted side reactions of the amino group, can have a nuanced electronic impact. The lone pair of the amino nitrogen can participate in resonance with the pyridazine ring, which can influence the reactivity of the C-Cl bond. However, the bulky nature of the Boc group can also introduce steric hindrance, which may affect the approach of reactants.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound is amenable to displacement via palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These methods are foundational for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely employed to introduce aryl and heteroaryl substituents at the 6-position.

Representative Reaction Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Moderate-Good
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O100Good
3-Furylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Moderate

Note: The yields are based on reactions with the analogous 3-amino-6-chloropyridazine and are representative for the N-Boc protected compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 3_NBoc_6_chloro This compound Product 3-(N-Boc-amino)-6-arylpyridazine 3_NBoc_6_chloro->Product Suzuki-Miyaura Coupling ArBOH2 Arylboronic Acid ArBOH2->Product Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Suzuki-Miyaura Coupling Pathway
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1][2] This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[1][2]

Representative Reaction Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110Good
BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane100High
n-ButylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Toluene90Good

Note: The yields are representative and may vary based on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos). Add anhydrous, degassed solvent (e.g., toluene) and stir to form the active catalyst.

  • Reaction Setup: In a separate Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Reaction: Transfer the catalyst solution to the substrate mixture via cannula. Seal the tube and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions 3_NBoc_6_chloro This compound Product 3-(N-Boc-amino)-6-(N-R¹R²)-pyridazine 3_NBoc_6_chloro->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Buchwald-Hartwig Amination Pathway

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates direct nucleophilic aromatic substitution (SNAr) of the chlorine atom. This pathway offers a palladium-free alternative for introducing various nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

Representative Reaction Data for Nucleophilic Aromatic Substitution

NucleophileReagentSolventTemp. (°C)Yield
MethoxideSodium MethoxideMethanolRefluxHigh
EthoxideSodium EthoxideEthanolRefluxHigh
PiperidinePiperidine (excess)DMSO150Good
MorpholineMorpholine (excess)NMP160Good

Note: The yields are representative and may be influenced by reaction time and the specific nucleophile used.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the sodium alkoxide (1.5-2.0 equiv.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a high-boiling polar aprotic solvent (e.g., DMSO or NMP). Add an excess of the desired amine (3.0-5.0 equiv.).

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture and pour it into water. Collect the precipitated product by filtration or extract with an organic solvent.

  • Purification: Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) to remove excess amine and solvent. Further purification can be achieved by recrystallization or column chromatography.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions 3_NBoc_6_chloro This compound Product 3-(N-Boc-amino)-6-substituted-pyridazine 3_NBoc_6_chloro->Product SNAr Reaction Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Product Solvent Solvent (e.g., ROH, DMSO) Solvent->Product Heat Heat Heat->Product

Nucleophilic Aromatic Substitution (SNAr) Pathway

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (if required) Reaction_Setup->Inert_Atmosphere Reaction Reaction (Heating and Stirring) Inert_Atmosphere->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography or Recrystallization) Drying_Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

References

The Versatile Building Block: A Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, offering diverse three-dimensional arrangements and opportunities for multi-vector functionalization. This technical guide focuses on 3-(N-Boc-amino)-6-chloropyridazine , a key intermediate that has gained significant traction in drug discovery programs. Its unique electronic properties and dual points for chemical modification—the reactive chlorine atom and the protected amino group—make it an invaluable starting material for the synthesis of a wide array of complex molecules with significant biological activities. This document provides an in-depth overview of its synthesis, reactivity, and application in the development of targeted therapies, particularly in oncology.

Synthesis of this compound

The synthesis of the title compound, tert-butyl (6-chloropyridazin-3-yl)carbamate, is a critical first step in its utilization as a building block. The process involves the protection of the amino group of 3-amino-6-chloropyridazine with a tert-butoxycarbonyl (Boc) group. This protection strategy is essential to modulate the reactivity of the amino group, allowing for selective reactions at the 6-position of the pyridazine ring.

Experimental Protocol: N-Boc Protection of 3-amino-6-chloropyridazine

This protocol is adapted from established procedures for the N-Boc protection of amino-heterocycles.

Materials:

  • 3-amino-6-chloropyridazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DCM or THF at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (6-chloropyridazin-3-yl)carbamate as a solid.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the chloro and Boc-amino groups on the pyridazine ring of this compound allows for a variety of subsequent chemical transformations, making it a powerful building block in the synthesis of diverse compound libraries for drug screening.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The chlorine atom at the 6-position serves as an excellent handle for the introduction of various aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine this compound, boronic acid, palladium catalyst, and base in a reaction vessel. Inert Evacuate and backfill with inert gas (e.g., Argon). Start->Inert Solvent Add degassed solvent (e.g., dioxane/water). Inert->Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry over anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain final coupled product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Case Study 1: SMARCA2/4 Degraders in Cancer Therapy

Recent research has highlighted the use of the 3-aminopyridazine scaffold, derived from this compound, in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of SMARCA2 and SMARCA4 proteins. These proteins are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers, including acute myeloid leukemia (AML).

A series of PROTACs were synthesized by linking a SMARCA2/4 bromodomain ligand, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, to a VHL E3 ligase ligand via different linkers.[1] One of the most potent molecules, A11, efficiently degraded both SMARCA2 and SMARCA4.[1]

Table 1: Biological Activity of SMARCA2/4 Degrader A11 [1]

ParameterSMARCA2SMARCA4
DC₅₀ (nM) 3.04.0
Dₘₐₓ (%) 9898

Table 2: Anti-proliferative Activity of SMARCA2/4 Degrader A11 [2]

Cell LineCancer TypeIC₅₀ (nM)
MV-4-11 Acute Myeloid Leukemia4.9
MOLM-13 Acute Myeloid Leukemia23.3
SU-DHL-4 Diffuse Large B-cell Lymphoma87.7

The degradation of SMARCA2/4 by these PROTACs leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.[1]

Case Study 2: Kinase Inhibitors in T-Cell Leukemia

The pyridazine core is also a privileged scaffold for the design of kinase inhibitors. Derivatives of 3-oxo-2,3-dihydropyridazine have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell receptor signaling. ITK is a promising target for the treatment of T-cell leukemias.

One study identified compound 9 as a selective ITK inhibitor with moderate cytotoxicity in Jurkat cells, a T-cell leukemia cell line.[3]

Table 3: Biological Activity of ITK Inhibitor 9 [3]

ParameterValue
ITK IC₅₀ (µM) 0.87
BTK Inhibition No measurable inhibition
Jurkat cell IC₅₀ (µM) 37.61
Fibroblast IC₅₀ (µM) > 50

ITK plays a crucial role in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn activates phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers that ultimately result in T-cell activation, proliferation, and cytokine production.[4]

ITK_Signaling TCR TCR Engagement Lck Lck (activated) TCR->Lck activates ZAP70 ZAP70 (phosphorylated) Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK (activated) LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 (activated) ITK->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_RASGRP PKC/RASGRP Activation DAG->PKC_RASGRP NFAT NFAT Activation Ca_release->NFAT NFkB_MAPK NF-κB/MAPK Activation PKC_RASGRP->NFkB_MAPK Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB_MAPK->Gene_Expression JNK_Signaling Stress Stress Stimuli (Cytokines, ROS, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K activate MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylate JNK JNK (activated) MKK4_7->JNK phosphorylate cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 activates Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. These application notes provide a detailed protocol for the Suzuki coupling of 3-(N-Boc-amino)-6-chloropyridazine with various arylboronic acids. The pyridazine core is a key pharmacophore, and the ability to introduce diverse aryl substituents at the 6-position opens up a vast chemical space for drug discovery and development. The N-Boc protecting group on the amino functionality enhances solubility in organic solvents and can prevent potential side reactions, although its stability under the reaction conditions must be considered.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle, a fundamental concept for understanding this transformation, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a general yet detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The conditions are based on established procedures for similar heterocyclic systems and are intended as a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water, or DME/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to ensure good stirring, typically resulting in a 0.1-0.2 M concentration of the limiting reagent.

  • Heating: Place the reaction vessel in a preheated oil bath and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the reactivity of the boronic acid and the chosen catalytic system.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (6-arylpyridazin-3-yl)carbamate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of the closely related 3-amino-6-chloropyridazine, which can serve as a benchmark for optimizing the reaction with the N-Boc protected substrate. Yields for the N-Boc protected substrate are expected to be comparable or potentially higher due to increased solubility, but may be influenced by the stability of the Boc group under the specific reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 3-Amino-6-arylpyridazine[1]
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O80578
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O80578
33-Thienylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O802574
42-Thienylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O803096
53-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O802065

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling reagents Combine Reactants: This compound Arylboronic acid Palladium Catalyst Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product: tert-butyl (6-arylpyridazin-3-yl)carbamate purify->product

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂(R²) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_aryl->product aryl_halide R¹-X (this compound) aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ (Arylboronic acid) boronic_acid->pd2_aryl base Base base->pd2_aryl Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-(N-Boc-amino)-6-chloropyridazine. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of substituted aminopyridazines, which are prevalent scaffolds in numerous pharmaceutical agents. The protocols outlined herein are based on established methodologies for the palladium-catalyzed cross-coupling of heteroaryl chlorides.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This transformation has become indispensable in drug discovery and development due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods for C-N bond formation.[3][4] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

For heteroaryl chlorides like this compound, the choice of catalyst system is critical due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Success in these couplings typically relies on the use of bulky, electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition of the heteroaryl chloride to the palladium(0) center.[2][5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated pyridazine product and regenerating the active Pd(0) catalyst.

A common side reaction is the hydrodehalogenation of the starting material, which can be minimized by careful optimization of the reaction conditions.[2]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process emphasizes the requirement for an inert atmosphere to prevent the deactivation of the palladium catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd Catalyst, Ligand, and Base substrate Add 3-(N-Boc-amino) -6-chloropyridazine and Amine reagents->substrate Inert Atmosphere (Argon or Nitrogen) solvent Add Anhydrous, Degassed Solvent substrate->solvent heating Heat Reaction Mixture (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are derived from established protocols for similar heteroaryl chlorides and serve as a robust starting point for optimization.[1][2]

Table 1: Reaction Conditions with a Primary Aliphatic Amine (e.g., Benzylamine)

ParameterConditionNotes
Substrate This compound1.0 equiv
Amine Benzylamine1.2 - 1.5 equiv
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand RuPhos2-4 mol%
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 equiv
Solvent Anhydrous, degassed Toluene or Dioxane0.1 - 0.2 M
Temperature 80 - 110 °CHigher temperatures may be required for less reactive amines.[2]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS
Typical Yield 70 - 95%Yields are highly dependent on the specific amine and purity of reagents.

Table 2: Reaction Conditions with a Secondary Aliphatic Amine (e.g., Morpholine)

ParameterConditionNotes
Substrate This compound1.0 equiv
Amine Morpholine1.2 - 1.5 equiv
Palladium Precatalyst Pd(OAc)₂2-5 mol%
Ligand XPhos4-10 mol%
Base Cesium Carbonate (Cs₂CO₃)2.0 equiv
Solvent Anhydrous, degassed Dioxane0.1 M
Temperature 100 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Typical Yield 65 - 90%Weaker bases like carbonates may require higher catalyst loadings and temperatures.[2]

Experimental Protocols

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).

  • Add the pre-formed catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add benzylamine (1.2 mmol) to the reaction mixture via syringe.

  • Add additional anhydrous, degassed toluene (5 mL) to achieve the desired concentration.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(N-Boc-amino)pyridazin-6-amine.

Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask.

  • Add morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(N-Boc-amino)-6-(morpholino)pyridazine.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a pre-catalyst, ensure an inert atmosphere, increase temperature, use fresh, anhydrous reagents and solvents.[2]
Hydrodehalogenation Slow reductive elimination, presence of water.Use a more electron-rich ligand, ensure scrupulously dry conditions.[2]
Formation of multiple products Side reactions, substrate decomposition.Lower the reaction temperature, screen different bases or solvents.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(N-Boc-amino)-6-chloropyridazine. This versatile building block is a key intermediate in the synthesis of a diverse range of 3,6-disubstituted pyridazines, which are of significant interest in medicinal chemistry and drug discovery due to their wide array of biological activities. The protocols outlined below cover several common palladium-catalyzed reactions, offering guidance on reaction setup, optimization, and purification.

Introduction

The pyridazine nucleus is a prominent scaffold in many biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The ability to functionalize the pyridazine ring at specific positions through cross-coupling reactions is a powerful strategy for the rapid generation of compound libraries for drug discovery programs. This compound is a particularly useful starting material, with the chloro-substituent serving as a handle for various palladium-catalyzed C-C and C-N bond-forming reactions, while the Boc-protected amino group can be deprotected for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly efficient for the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 3-(N-Boc-amino)-6-(aryl/heteroaryl)pyridazine r1->p1 + R-B(OH)2 r2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) r2->p1 cat Pd Catalyst (e.g., Pd(PPh3)4) cat->p1 base Base (e.g., K2CO3) base->p1

Figure 1. General scheme for Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O110578[3]
24-Methoxyphenylboronic acidPd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O110592[3]
33-Thienylboronic acidPd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O1102574[3]
4Various arylboronic acidsPd(dppf)Cl2 (5)-K2CO3Dioxane/H2O1001222-65[4]
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[5] This reaction is instrumental for synthesizing 3-amino-6-aminopyridazine derivatives.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 3-(N-Boc-amino)-6-(R1R2N)-pyridazine r1->p1 + R1R2NH r2 Amine (R1R2NH) r2->p1 cat Pd Catalyst (e.g., Pd2(dba)3) cat->p1 ligand Ligand (e.g., Xantphos) ligand->p1 base Base (e.g., NaOtBu) base->p1

Figure 2. General scheme for Buchwald-Hartwig amination.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd(OAc)2 (4)RuPhos (8)LiHMDSToluene1001695[6]
2PiperidinePd(OAc)2 (2)Xantphos (4)NaOtBuToluene1101282[7]
3AnilinePd2(dba)3 (1)BINAP (1.5)NaOtBuToluene802475-90[5]
  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the indicated temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by flash column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound extends to other important palladium-catalyzed reactions, enabling the introduction of a wide range of functional groups.

This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds.[8]

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[8]

The Stille coupling involves the reaction of an organostannane with an organic halide.[9]

This coupling reaction utilizes an organozinc reagent to couple with an organic halide.[10]

The Kumada coupling employs a Grignard reagent to react with an organic halide.[3]

Coupling ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
Sonogashira Terminal AlkynePdCl2(PPh3)2-Et3N, CuI (co-catalyst)THF, DMF
Heck AlkenePd(OAc)2PPh3 or P(o-tol)3Et3N, K2CO3DMF, ACN
Stille OrganostannanePd(PPh3)4--Toluene, Dioxane
Negishi OrganozincPd(PPh3)4--THF, DMF
Kumada Grignard ReagentPdCl2(dppf)--THF, Ether

Experimental Workflow

A Reaction Setup (Reactants, Solvent, Inert Atmosphere) B Addition of Catalyst, Ligand, and Base A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Figure 3. General experimental workflow for cross-coupling.

Biological Relevance and Signaling Pathways

Derivatives of 3-aminopyridazine are known to interact with various biological targets, making them attractive scaffolds for drug development. For instance, substituted 3-aminopyridazines have been identified as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[11][12]

One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, a component of the mitogen-activated protein kinase (MAPK) pathway.[11][13] JNKs are involved in cellular responses to stress and play a role in apoptosis, inflammation, and cell proliferation.[11] Inhibition of the JNK pathway is a potential therapeutic strategy for various diseases, including cancer and inflammatory disorders.

extracellular Extracellular Stress Stimuli jnkk MAPKKs (MKK4/7) extracellular->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun response Cellular Response (Apoptosis, Proliferation, Inflammation) cjun->response inhibitor 3-Amino-6-arylpyridazine Derivative inhibitor->jnk Inhibition

Figure 4. Simplified JNK signaling pathway and inhibition.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide range of 3,6-disubstituted pyridazines. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space for the development of novel therapeutics.

References

Application Notes and Protocols: Deprotection of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2][3] This application note provides a detailed protocol for the deprotection of 3-(N-Boc-amino)-6-chloropyridazine to yield 3-amino-6-chloropyridazine, a valuable intermediate in the synthesis of various biologically active compounds.[4][5] The protocol outlines the use of trifluoroacetic acid (TFA) for efficient removal of the Boc group.

Reaction and Mechanism

The deprotection of this compound is an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[2][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine (3-amino-6-chloropyridazine) and carbon dioxide gas.[7] The resulting amine is then protonated by the excess acid to form a salt.

Quantitative Data Summary

The following table summarizes typical reagents and conditions for the Boc deprotection of this compound. The optimal conditions may vary depending on the scale of the reaction and the specific laboratory setup.

ParameterConditionNotes
Substrate This compound-
Reagent Trifluoroacetic Acid (TFA)A strong acid is required for efficient deprotection.[1][6]
Solvent Dichloromethane (DCM)Anhydrous solvent is recommended.[2]
TFA Concentration 20-50% (v/v) in DCMStart with a lower concentration for sensitive substrates.[2]
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature and then allowed to warm.[2]
Reaction Time 1-4 hoursMonitor reaction progress by TLC or LC-MS.[2][8]
Work-up Neutralization with a base (e.g., NaHCO₃)Cautious addition is necessary due to CO₂ evolution.[2]
Purification Column chromatography, RecrystallizationTo obtain the pure product.[8]

Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 and 0.5 M.[2]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. The volume of TFA can be between 20% and 50% of the volume of DCM.[2]

  • Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-4 hours.[2]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2]

    • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: This will cause the evolution of CO₂ gas, which can lead to a pressure buildup in the separatory funnel.[2]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-6-chloropyridazine.

    • If necessary, the crude product can be further purified by silica gel column chromatography or recrystallization to yield the pure product.[8]

Visualizations

Deprotection_Workflow Workflow for the Deprotection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add TFA dropwise B->C D Stir at room temperature for 1-4 hours C->D E Monitor reaction by TLC/LC-MS D->E F Concentrate reaction mixture E->F G Redissolve in organic solvent F->G H Wash with saturated NaHCO₃ (aq) G->H I Wash with brine H->I J Dry over Na₂SO₄/MgSO₄ I->J K Filter drying agent J->K L Concentrate filtrate K->L M Purify by column chromatography or recrystallization L->M N 3-amino-6-chloropyridazine (Pure Product) M->N

Caption: Experimental workflow for Boc deprotection.

Reaction_Mechanism Mechanism of TFA-Mediated Boc Deprotection cluster_reagents Start This compound Protonation Protonated Boc Group Start->Protonation + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Cleavage Product 3-amino-6-chloropyridazine (TFA Salt) Carbamic_Acid->Product Decarboxylation TFA + TFA tert_butyl - tert-Butyl Cation CO2 - CO₂

Caption: Boc deprotection reaction mechanism.

References

Versatile Synthesis of Substituted Pyridazines from 3-(N-Boc-amino)-6-chloropyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridazines utilizing the versatile building block, 3-(N-Boc-amino)-6-chloropyridazine. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic substitution for the introduction of various functional groups at the 6-position of the pyridazine ring. The pyridazine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it efficiently is of significant interest for the development of novel therapeutic agents.[1]

Introduction to this compound

This compound is a key synthetic intermediate, derived from the protection of the amino group of 3-amino-6-chloropyridazine.[2] The tert-butoxycarbonyl (Boc) protecting group enhances the solubility of the molecule in organic solvents and modulates the reactivity of the pyridazine system, making it an ideal substrate for a variety of cross-coupling reactions. The chlorine atom at the 6-position serves as a versatile handle for the introduction of carbon, nitrogen, and oxygen-based substituents.

Synthetic Pathways from this compound

The strategic location of the chloro substituent on the electron-deficient pyridazine ring allows for a range of synthetic transformations. This note details the protocols for the introduction of aryl, heteroaryl, amino, alkynyl, and alkoxy groups, thereby enabling the generation of extensive libraries of novel pyridazine derivatives for screening in drug discovery programs.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_ether Nucleophilic Substitution start This compound suzuki_reagents ArB(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents ether_reagents ROH, Base start->ether_reagents suzuki_product 6-Aryl-3-(N-Boc-amino)pyridazine suzuki_reagents->suzuki_product buchwald_product 6-(Amino)-3-(N-Boc-amino)pyridazine buchwald_reagents->buchwald_product sonogashira_product 6-Alkynyl-3-(N-Boc-amino)pyridazine sonogashira_reagents->sonogashira_product ether_product 6-Alkoxy-3-(N-Boc-amino)pyridazine ether_reagents->ether_product

Caption: Synthetic routes from this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of substituted pyridazines from this compound.

Table 1: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids *

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-6-phenylpyridazine65
24-Methylphenylboronic acid3-Amino-6-(4-methylphenyl)pyridazine58
34-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyridazine62
44-Chlorophenylboronic acid3-Amino-6-(4-chlorophenyl)pyridazine55
53-Thiopheneboronic acid3-Amino-6-(3-thienyl)pyridazine45

*Data adapted from studies on the unprotected 3-amino-6-chloropyridazine for illustrative purposes. Similar yields are expected for the N-Boc protected starting material under optimized conditions.[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene100

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65
21-HeptynePd(PPh₃)₄CuIi-Pr₂NHDMF80
3TrimethylsilylacetylenePd(OAc)₂/XPhos-Cs₂CO₃Dioxane100

Table 4: Representative Conditions for O-Arylation/Alkylation

EntryNucleophileBaseSolventTemp (°C)
1PhenolK₂CO₃DMF120
2MethanolNaHTHF65
3IsopropanolNaOtBuDioxane100

Experimental Protocols

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Starting Material, Reagents, Solvent setup->reagents catalyst Add Catalyst/Ligand reagents->catalyst reaction Heat to Reaction Temp catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for similar chloropyridazine substrates.[4]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Catalyst Addition: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-substituted-3-(N-Boc-amino)pyridazine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of heteroaryl chlorides.[1][5]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the target 6-amino-3-(N-Boc-amino)pyridazine derivative.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol follows established methods for Sonogashira coupling of heteroaryl halides.[6][7]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or i-Pr₂NH).

  • Reaction: Stir the reaction mixture under an inert atmosphere at the specified temperature (ranging from room temperature to 80 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 6-alkynyl-3-(N-Boc-amino)pyridazine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: General Procedure for Nucleophilic Substitution (Etherification)
  • Reaction Setup: To a solution of the alcohol or phenol (1.5-2.0 equiv.) in an anhydrous solvent such as DMF or THF, add a strong base (e.g., NaH, 1.5-2.0 equiv.) at 0 °C and stir for 30 minutes.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the required temperature (typically 60-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 6-alkoxy- or 6-aryloxy-3-(N-Boc-amino)pyridazine.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

The protocols described in this application note provide a robust and versatile platform for the synthesis of a wide array of substituted pyridazines from the readily available starting material, this compound. These methods are highly valuable for the generation of compound libraries for high-throughput screening in drug discovery and for the synthesis of complex target molecules in medicinal chemistry. The subsequent deprotection of the Boc group can be readily achieved under acidic conditions to provide the corresponding 3-aminopyridazine derivatives, further expanding the synthetic utility of these intermediates.

References

Application Notes and Protocols: The Strategic Use of 3-(N-Boc-amino)-6-chloropyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-Boc-amino)-6-chloropyridazine is a pivotal building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function at the 3-position allows for regioselective reactions, primarily at the more reactive 6-chloro position. This facilitates the strategic introduction of various substituents, a key step in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of drugs in oncology and immunology.

Application in Kinase Inhibitor Synthesis

The pyridazine core is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the substituent at the 6-position can be modified to achieve potency and selectivity by exploring other regions of the active site. This compound is an ideal starting material for introducing diversity at this 6-position, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Derivatives of this scaffold have shown inhibitory activity against several important kinase targets, including Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cell activation, and Activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor involved in cellular growth and differentiation.

Quantitative Data: Biological Activity of Pyridazine Derivatives

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from pyridazine-based scaffolds.

Compound IDTarget KinaseIC50 (µM)Cell-based AssayCell LineReference
Compound 9 ITK0.87Cytotoxicity (IC50)Jurkat[1]
Compound 22 ITK0.19Cytotoxicity (IC50)Jurkat[1][2]
Compound 23 ITKNot specifiedCytotoxicity (IC50)Jurkat (5.15 µM)[2]
Compound 4 ALK50.025 (25 nM)Not specifiedNot specified[3]
Compound 5 ALK5>10Not specifiedNot specified[3]
Compound 6 ALK52.5Not specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Deprotection of 3-(N-Boc-amino)-6-arylpyridazine Derivatives

This protocol describes the removal of the Boc protecting group to yield the free amino-pyridazine, which is often the final active compound or an intermediate for further functionalization.

Materials:

  • 3-(N-Boc-amino)-6-arylpyridazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the 3-(N-Boc-amino)-6-arylpyridazine in a suitable solvent like dichloromethane.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of pyridazine-based kinase inhibitors and the signaling pathways they target.

G cluster_0 Synthesis Workflow Start This compound Coupling Suzuki-Miyaura Coupling (with Aryl Boronic Acid) Start->Coupling Intermediate 3-(N-Boc-amino)-6-arylpyridazine Coupling->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Final 3-Amino-6-arylpyridazine (Kinase Inhibitor) Deprotection->Final

Caption: General synthetic workflow for kinase inhibitors.

G cluster_1 ITK Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Activation LCK LCK TCR->LCK ITK ITK LCK->ITK PLCG1 PLCγ1 ITK->PLCG1 Downstream Downstream Signaling (e.g., ERK1/2 phosphorylation) PLCG1->Downstream Inhibitor Pyridazine-based ITK Inhibitor Inhibitor->ITK

Caption: Inhibition of the ITK signaling cascade.

G cluster_2 ALK5 (TGF-β) Signaling Pathway TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II TGFb->TGFbR2 ALK5 ALK5 (TGF-β Receptor I) TGFbR2->ALK5 SMAD Phosphorylation of Smad2/3 ALK5->SMAD Nucleus Nuclear Translocation & Gene Transcription SMAD->Nucleus Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5

Caption: Inhibition of the ALK5 signaling pathway.

References

Application Notes and Protocols: N-Boc Protection of 3-Amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-Boc protection of 3-amino-6-chloropyridazine, a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established laboratory procedures, ensuring reliability and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The N-Boc protection of 3-amino-6-chloropyridazine yields tert-butyl (6-chloropyridazin-3-yl)carbamate, a versatile intermediate for further functionalization in drug discovery and development. This protocol outlines a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme

The overall reaction involves the nucleophilic attack of the amino group of 3-amino-6-chloropyridazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. DMAP acts as a catalyst to accelerate the reaction.

Caption: General reaction scheme for the N-Boc protection.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-Boc protection of 3-amino-6-chloropyridazine.

Materials and Reagents:

  • 3-Amino-6-chloropyridazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours under a nitrogen or argon atmosphere.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is redissolved in ethyl acetate (EtOAc).

  • The organic solution is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 30% EtOAc/hexanes).

  • Fractions containing the desired product are combined and the solvent is evaporated to afford tert-butyl (6-chloropyridazin-3-yl)carbamate as a solid.

Data Presentation

The following table summarizes the quantitative data for a typical reaction based on a literature procedure.

ParameterValue
Reactants
3-Amino-6-chloropyridazine1.0 g (7.72 mmol, 1.0 equiv)
Di-tert-butyl dicarbonate2.02 g (9.26 mmol, 1.2 equiv)
4-(Dimethylamino)pyridine94 mg (0.77 mmol, 0.1 equiv)
Solvent
Anhydrous Tetrahydrofuran20 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
Purification
Chromatography Eluent20% - 30% Ethyl Acetate in Hexanes
Product
Yield1.6 g (90%)
Product Nametert-Butyl (6-chloropyridazin-3-yl)carbamate
AppearanceWhite to off-white solid

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G start Start: Weigh Reactants dissolve Dissolve 3-amino-6-chloropyridazine in anhydrous THF start->dissolve add_reagents Add Di-tert-butyl dicarbonate and DMAP dissolve->add_reagents react Stir at Room Temperature for 12 hours add_reagents->react concentrate Remove Solvent (Rotary Evaporator) react->concentrate workup Aqueous Workup: 1. Dissolve in EtOAc 2. Wash with NaHCO₃ 3. Wash with Brine concentrate->workup dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: Workflow for the N-Boc protection of 3-amino-6-chloropyridazine.

Scale-Up Synthesis of 3-(N-Boc-amino)-6-chloropyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(N-Boc-amino)-6-chloropyridazine and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The procedures outlined are intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to pilot or kilogram-scale production.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of novel pharmaceuticals. The pyridazine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 6-position via modern cross-coupling techniques allows for the rapid generation of diverse compound libraries for drug discovery. This document details a robust and scalable three-step synthetic sequence:

  • Synthesis of 3-amino-6-chloropyridazine: Amination of 3,6-dichloropyridazine.

  • N-Boc Protection: Protection of the amino group of 3-amino-6-chloropyridazine.

  • Derivatization: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents at the 6-position.

Synthetic Workflow

The overall synthetic strategy is depicted below. Each step is designed for scalability, with considerations for reagent handling, reaction monitoring, work-up, and purification on a larger scale.

G A 3,6-Dichloropyridazine B Step 1: Amination (Ammonia) A->B C 3-Amino-6-chloropyridazine B->C D Step 2: N-Boc Protection (Boc Anhydride) C->D E This compound D->E F Step 3a: Suzuki-Miyaura Coupling (ArB(OH)2, Pd Catalyst) E->F G Step 3b: Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst) E->G H 3-(N-Boc-amino)-6-arylpyridazine Derivatives F->H I 3-(N-Boc-amino)-6-(amino)pyridazine Derivatives G->I

Caption: Overall synthetic workflow for this compound derivatives.

Experimental Protocols and Data

Step 1: Scale-Up Synthesis of 3-amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine is achieved through the nucleophilic aromatic substitution of a chlorine atom in 3,6-dichloropyridazine with ammonia.[1][2] This reaction is typically performed under pressure at elevated temperatures.

Protocol:

  • Reactor Setup: Charge a suitable pressure reactor with 3,6-dichloropyridazine and a solvent such as methanol or water.

  • Reagent Addition: Add aqueous ammonia to the reactor. The molar ratio of ammonia to 3,6-dichloropyridazine is a critical parameter to optimize for maximizing yield and minimizing di-substitution byproducts.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 100-150 °C) with stirring.[3] Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent any excess pressure. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by slurry washing to achieve the desired purity.[3]

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
3,6-Dichloropyridazine 10.0 g1.0 kg
Aqueous Ammonia (28%) 25 mL2.5 L
Solvent (Methanol) 100 mL10 L
Temperature 120 °C120-130 °C
Reaction Time 12 h12-16 h
Typical Yield 85-92%80-90%
Purity (by HPLC) >98%>98%
Step 2: N-Boc Protection of 3-amino-6-chloropyridazine

The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent side reactions in the subsequent cross-coupling step.

Protocol:

  • Reaction Setup: To a stirred solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., THF, DCM, or a water/acetone mixture), add a base such as triethylamine or sodium bicarbonate.[4]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
3-Amino-6-chloropyridazine 10.0 g1.0 kg
Di-tert-butyl dicarbonate (Boc₂O) 1.1 eq1.1 eq
Base (Triethylamine) 1.2 eq1.2 eq
Solvent (THF) 100 mL10 L
Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 h3-5 h
Typical Yield 90-98%90-95%
Purity (by HPLC) >99%>99%
Step 3: Derivatization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 6-position of the pyridazine ring and various aryl or heteroaryl boronic acids.[5]

Scale-Up Considerations:

  • Catalyst and Ligand Selection: For challenging substrates like chloropyridazines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to achieve good yields.[6] Pre-formed palladium catalysts can also be advantageous for consistency on a larger scale.

  • Base Selection: A variety of inorganic bases can be used, with potassium carbonate and potassium phosphate being common choices. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, 2-MeTHF) and water is typically used.

  • Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical synthesis. Various scavenging agents or purification techniques (e.g., treatment with activated carbon, specific resins, or crystallization) are employed for palladium removal.

Protocol:

  • Inert Atmosphere: Charge the reactor with this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst and ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction mixture, and perform an aqueous work-up.

  • Purification: The product is typically isolated by crystallization from a suitable solvent system.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
This compound 1.0 g100 g
Arylboronic Acid 1.2 eq1.1-1.2 eq
Palladium Catalyst (e.g., Pd(OAc)₂) 1-3 mol%0.5-2 mol%
Ligand (e.g., XPhos) 2-6 mol%1-4 mol%
Base (e.g., K₂CO₃) 2-3 eq2-3 eq
Solvent (Toluene/Water) 10 mL / 2 mL1 L / 200 mL
Temperature 100 °C90-110 °C
Reaction Time 4-12 h6-18 h
Typical Yield 70-90%65-85%

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridazine ring.[6][7]

Scale-Up Considerations:

  • Catalyst and Ligand System: Similar to the Suzuki coupling, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for an efficient reaction with the less reactive chloropyridazine substrate.[6]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Inert Atmosphere: Strict exclusion of oxygen is critical for catalyst stability and activity.

Protocol:

  • Inert Atmosphere: In a dry and inerted reactor, combine the palladium precursor and the ligand in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Reagent Addition: Add the this compound, the amine, and the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction and quench with water. Extract the product with an organic solvent.

  • Purification: The product is typically purified by column chromatography on a small scale, while on a larger scale, crystallization is the preferred method.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
This compound 1.0 g100 g
Amine 1.2 eq1.1-1.2 eq
Palladium Catalyst (e.g., Pd₂(dba)₃) 1-2 mol%0.5-1.5 mol%
Ligand (e.g., RuPhos) 2-4 mol%1-3 mol%
Base (e.g., NaOtBu) 1.5-2 eq1.5-2 eq
Solvent (Toluene) 10 mL1 L
Temperature 100 °C90-110 °C
Reaction Time 6-18 h8-24 h
Typical Yield 65-85%60-80%

Process Logic and Key Relationships

The following diagram illustrates the logical flow and critical dependencies in the scale-up synthesis process.

G cluster_0 Upstream Synthesis cluster_1 Downstream Derivatization cluster_2 Process Control & Purification A Raw Material Sourcing (3,6-Dichloropyridazine) B Step 1: Amination (Pressure Reaction) A->B C Step 2: N-Boc Protection (Ambient Conditions) B->C H In-Process Controls (IPC) (HPLC, GC) B->H D Intermediate: This compound C->D C->H E Choice of Cross-Coupling: Suzuki vs. Buchwald-Hartwig D->E F Suzuki-Miyaura Coupling E->F G Buchwald-Hartwig Amination E->G F->H G->H I Work-up & Isolation (Extraction, Crystallization) H->I J Final Product Specification (Purity, Residual Pd) I->J

Caption: Logical workflow for the scale-up synthesis and quality control.

Conclusion

The successful scale-up synthesis of this compound derivatives requires careful consideration of reaction conditions, reagent stoichiometry, and purification methods at each stage. The protocols and data presented in these application notes provide a solid foundation for process development and optimization. For any specific derivative, further optimization of the cross-coupling step, particularly the catalyst system and reaction parameters, will be necessary to achieve the desired yield, purity, and cost-effectiveness for large-scale production.

References

Application of 3-(N-Boc-amino)-6-chloropyridazine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-amino)-6-chloropyridazine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting various protein kinases due to its ability to form crucial hydrogen bond interactions within the ATP-binding site. The presence of a protected amine at the 3-position and a reactive chlorine atom at the 6-position allows for sequential and regioselective functionalization, making it a versatile starting material for the construction of complex kinase inhibitor libraries.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors for several important kinase targets, including c-Jun N-terminal kinase (JNK), Activin receptor-like kinase 5 (ALK5), and Cyclin-dependent kinase 2 (CDK2).

Key Synthetic Strategies

The primary synthetic routes leveraging this compound for kinase inhibitor synthesis involve two main palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents at the 6-position of the pyridazine ring. Subsequent deprotection of the Boc group unveils the 3-amino functionality, which can then be further elaborated, often forming a key interaction with the hinge region of the kinase.

G start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) start->buchwald intermediate1 3-(N-Boc-amino)-6-arylpyridazine suzuki->intermediate1 intermediate2 3-(N-Boc-amino)-6-(amino)pyridazine buchwald->intermediate2 deprotection1 Boc Deprotection (e.g., TFA or HCl) intermediate1->deprotection1 deprotection2 Boc Deprotection (e.g., TFA or HCl) intermediate2->deprotection2 final1 3-Amino-6-arylpyridazine Scaffold deprotection1->final1 final2 3,6-Diaminopyridazine Scaffold deprotection2->final2 elaboration Further Elaboration (e.g., Amide Coupling) final1->elaboration final2->elaboration inhibitor Kinase Inhibitor elaboration->inhibitor

General synthetic workflow.

Application in JNK1 Inhibitor Synthesis

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in inflammatory diseases and cancer. Pyridazine-based compounds have been developed as potent JNK1 inhibitors. The synthesis of such inhibitors can be achieved by utilizing this compound as a starting material, followed by a Suzuki coupling to introduce a substituted phenyl ring, deprotection, and subsequent elaboration of the 3-amino group.

JNK1 Signaling Pathway

JNK_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 Complex cjun->ap1 transcription Gene Transcription (Inflammation, Apoptosis) ap1->transcription inhibitor Pyridazine-based JNK1 Inhibitor inhibitor->jnk

Simplified JNK1 signaling pathway.
Experimental Protocol: Synthesis of a 3-Amino-6-arylpyridazine Scaffold for JNK1 Inhibitors

This protocol describes the synthesis of a key intermediate for JNK1 inhibitors, starting from this compound.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-(N-Boc-amino)-6-arylpyridazine.

Step 2: Boc Deprotection

  • Dissolve the 3-(N-Boc-amino)-6-arylpyridazine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-amino-6-arylpyridazine scaffold.

Quantitative Data for Pyridazine-based JNK1 Inhibitors
Compound IDTargetIC50 (nM)Reference
9e JNK1Not specified, but showed significant downregulation of JNK1 gene expression[1]
- JNK1--
- JNK2--
- JNK3--

Application in ALK5 Inhibitor Synthesis

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator of TGF-β signaling, which is involved in fibrosis and cancer progression. Pyridazine-based molecules have been developed as potent and selective ALK5 inhibitors.

TGF-β/ALK5 Signaling Pathway

ALK5_Pathway tgfb TGF-β tgfbr2 TGF-βRII tgfb->tgfbr2 alk5 ALK5 (TGF-βRI) tgfbr2->alk5 smad23 Smad2/3 alk5->smad23 smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) nucleus->transcription inhibitor Pyridazine-based ALK5 Inhibitor inhibitor->alk5

Simplified TGF-β/ALK5 signaling pathway.
Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine Scaffold for ALK5 Inhibitors

This protocol outlines the synthesis of a scaffold for ALK5 inhibitors using a Buchwald-Hartwig amination approach.

Step 1: Buchwald-Hartwig Amination

  • In a reaction vial, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane to the vial, seal, and purge with argon.

  • Heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-(N-Boc-amino)-6-(amino)pyridazine.

Step 2: Boc Deprotection

  • Follow the Boc deprotection protocol described in the JNK1 inhibitor synthesis section.

Quantitative Data for Pyridazine-based ALK5 Inhibitors
Compound IDTargetpKipIC50 (cellular)Reference
4 ALK58.555.66[2]
19 ALK58.555.66[2]
20 ALK59.296.82[2]
23 ALK5-7.19[2]

Application in CDK2 Inhibitor Synthesis

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for cancer therapy.

CDK2 Signaling in Cell Cycle Regulation

CDK2_Pathway cyclinD_CDK46 Cyclin D-CDK4/6 rb Rb cyclinD_CDK46->rb e2f E2F rb->e2f cyclinE Cyclin E e2f->cyclinE cyclinE_CDK2 Cyclin E-CDK2 cyclinE->cyclinE_CDK2 cdk2 CDK2 cdk2->cyclinE_CDK2 cyclinE_CDK2->rb s_phase S-Phase Entry cyclinE_CDK2->s_phase inhibitor Pyridazine-based CDK2 Inhibitor inhibitor->cdk2

Simplified CDK2 signaling pathway.
Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine Scaffold for CDK2 Inhibitors

The synthesis of CDK2 inhibitors can follow similar Suzuki coupling and subsequent functionalization steps as outlined for JNK1 inhibitors. The aryl group introduced via Suzuki coupling can be further functionalized to interact with specific residues in the CDK2 active site.

Quantitative Data for Pyridazine-based CDK2 Inhibitors
Compound IDTargetIC50 (nM)Reference
11e CDK2Not specified, but showed potent anti-proliferative action[3]
11h CDK2Not specified, but showed potent anti-proliferative action[3]
11l CDK2Not specified, but showed potent anti-proliferative action[3]
11m CDK2Not specified, but showed potent anti-proliferative action[3]

Note: The referenced study identified these compounds as potent anti-proliferative agents targeting CDK2, with further investigation ongoing.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its utility in constructing pyridazine-based scaffolds for targeting a range of kinases, including JNK1, ALK5, and CDK2, highlights its importance in drug discovery and development. The provided protocols offer a foundation for the synthesis of novel kinase inhibitors, and the data presented underscores the potential of the pyridazine core in achieving high potency and selectivity. Further exploration of the chemical space around this scaffold is likely to yield novel and effective therapeutic agents.

References

The Strategic Role of 3-(N-Boc-amino)-6-chloropyridazine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, heterocyclic compounds, particularly pyridazine derivatives, have emerged as a promising scaffold for the development of new herbicides, insecticides, and fungicides. 3-(N-Boc-amino)-6-chloropyridazine, a protected form of 3-amino-6-chloropyridazine, serves as a key building block in the synthesis of these next-generation crop protection agents. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the pyridazine ring, enabling the construction of complex molecules with tailored biological activities. This document provides detailed application notes and protocols for the utilization of this compound in agrochemical research and development.

Application Notes

The pyridazine core is a versatile platform in agrochemical discovery, with derivatives exhibiting a wide range of biological activities. The strategic introduction of a Boc-protecting group on the 3-amino position of 6-chloropyridazine offers several advantages in the synthetic workflow:

  • Regioselective Synthesis: The Boc group effectively shields the amino group, preventing it from participating in undesired side reactions. This allows for precise chemical modifications at other positions of the pyridazine ring, particularly at the 6-position, which is activated for nucleophilic substitution by the chlorine atom.

  • Enhanced Solubility: The Boc group can improve the solubility of the intermediate in organic solvents, facilitating reaction setup and purification.

  • Controlled Deprotection: The Boc group can be readily removed under mild acidic conditions, unmasking the amino group at a later synthetic stage for further functionalization, such as acylation or alkylation.[1]

The primary application of this compound is as a strategic intermediate in the synthesis of a diverse array of potential agrochemicals. The resulting compounds have shown promise in several areas:

  • Herbicidal Activity: Pyridazine derivatives have been extensively studied for their herbicidal properties.[2] By modifying the pyridazine scaffold, researchers can develop compounds that inhibit specific plant enzymes or disrupt essential biological processes. For example, some pyridazinone derivatives are known to inhibit acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants.[2]

  • Insecticidal Activity: The pyridazine moiety is present in several classes of insecticides. A notable example is the novel insecticide dimpropyridaz, a pyridazine pyrazolecarboxamide that modulates insect chordotonal organs, leading to a unique mode of action.[3] This highlights the potential for developing insecticides with new mechanisms to combat resistance.

  • Fungicidal Activity: Various pyridazine derivatives have demonstrated fungicidal properties, inhibiting the growth of pathogenic fungi that threaten crop yields.

The development of agrochemicals from this scaffold typically follows a structured workflow, from initial synthesis to biological screening and optimization.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Pyridazine-Based Herbicide Intermediate

This protocol describes a representative synthetic route for a hypothetical herbicidal compound, starting from this compound. This exemplifies a common synthetic strategy where the chlorine at the 6-position is displaced by a nucleophile.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a substituted phenol or aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(N-Boc-amino)-6-(substituted-aryloxy/anilino)pyridazine.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected 3-amino-6-(substituted-aryloxy/anilino)pyridazine.

Step 3: Final Derivatization (e.g., Acylation)

  • Dissolve the deprotected amine from Step 2 in a solvent like DCM or tetrahydrofuran (THF).

  • Add a base such as triethylamine or pyridine.

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: General Procedure for Agrochemical Screening

This protocol outlines a general workflow for the primary screening of newly synthesized pyridazine derivatives for their potential herbicidal, insecticidal, and fungicidal activities.

1. Herbicidal Activity Screening (Pre-emergence and Post-emergence)

  • Plant Species: Use a panel of representative monocotyledonous (e.g., barnyardgrass) and dicotyledonous (e.g., radish, rapeseed) weeds.

  • Pre-emergence Test:

    • Sow seeds of the test plants in pots filled with soil.

    • Apply the test compound, dissolved in a suitable solvent and diluted to the desired concentration, to the soil surface.

    • Incubate the pots in a controlled environment (greenhouse).

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of inhibition of germination and growth compared to a solvent-treated control.

  • Post-emergence Test:

    • Grow the test plants to a specific stage (e.g., 2-3 leaf stage).

    • Spray the plants with a solution of the test compound at various concentrations.

    • Incubate in a controlled environment.

    • After a set period (e.g., 7-14 days), assess the herbicidal effect by visually rating the plant injury (e.g., chlorosis, necrosis, growth inhibition).

2. Insecticidal Activity Screening

  • Insect Species: Use a panel of relevant insect pests, such as aphids (e.g., Myzus persicae), caterpillars (e.g., Plutella xylostella), and whiteflies.

  • Contact Toxicity Assay:

    • Apply the test compound to a surface (e.g., the inner surface of a petri dish or a leaf disc).

    • Introduce the insects into the treated environment.

    • Assess mortality after 24, 48, and 72 hours.

  • Feeding Assay:

    • Treat plant material (e.g., leaf discs) with the test compound.

    • Provide the treated material to the insects as a food source.

    • Assess mortality and anti-feedant effects over a set period.

3. Fungicidal Activity Screening

  • Fungal Species: Use a panel of common plant pathogenic fungi (e.g., Botrytis cinerea, Pyricularia oryzae).

  • Mycelial Growth Inhibition Assay:

    • Incorporate the test compound at various concentrations into a suitable growth medium (e.g., potato dextrose agar).

    • Inoculate the center of the plate with a mycelial plug of the test fungus.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the fungal colony after a set period and calculate the percentage of inhibition compared to a control.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the biological activity of various pyridazine derivatives, illustrating the potential of this chemical class in agrochemical applications.

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

Compound IDTest TypeTarget WeedApplication RateInhibition (%)Reference
3-chloro-6-(2-phenylphenoxy)pyridazinePre-emergenceRadish, MilletN/AConspicuous[4]
3-chloro-6-(2,6-dichlorophenoxy)pyridazinePre-emergenceRadish, MilletN/AConspicuous[4]
3-phenoxy-pyridazinePre-emergenceBarnyardgrass, SpikerushN/APowerful[2]
3-(2-methylphenoxy)-pyridazinePre-emergenceBarnyardgrass, SpikerushN/APowerful[2]

Table 2: Insecticidal Activity of Selected Pyridazine Derivatives

Compound ClassTarget InsectAssay TypeMetricValueReference
[6-(3-pyridyl)pyridazin-3-yl]amidesGreen peach aphid, Cotton aphidN/APotency>10-fold improvement over initial hit[4]
DimpropyridazAphids, WhitefliesIn vivoEfficacyHigh control[3]

Mandatory Visualizations

G cluster_0 Synthetic Pathway Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., with Ar-OH/Ar-NH2, Base) Start->Step1 Intermediate1 3-(N-Boc-amino)-6-aryl-pyridazine Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 3-Amino-6-aryl-pyridazine Step2->Intermediate2 Step3 Final Derivatization (e.g., Acylation, Alkylation) Intermediate2->Step3 FinalProduct Novel Agrochemical Candidate Step3->FinalProduct G cluster_1 Agrochemical Screening Workflow Library Synthesized Pyridazine Library PrimaryScreening Primary Screening (Single high dose) Library->PrimaryScreening Herbicidal Herbicidal Assay PrimaryScreening->Herbicidal Insecticidal Insecticidal Assay PrimaryScreening->Insecticidal Fungicidal Fungicidal Assay PrimaryScreening->Fungicidal HitIdentification Hit Identification Herbicidal->HitIdentification Insecticidal->HitIdentification Fungicidal->HitIdentification DoseResponse Dose-Response Studies (IC50/EC50) HitIdentification->DoseResponse LeadSelection Lead Selection DoseResponse->LeadSelection LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Candidate Agrochemical Candidate LeadOptimization->Candidate G cluster_2 Proposed Mechanism of Action for Dimpropyridaz Dimpropyridaz Dimpropyridaz (Pro-insecticide) Metabolism Metabolic Activation (in insect) Dimpropyridaz->Metabolism ActiveMetabolite Active Metabolite (Secondary Amide) Metabolism->ActiveMetabolite TargetSite Acts on Chordotonal Organs (Upstream of TRPV channels) ActiveMetabolite->TargetSite Effect Inhibition of Neuronal Firing TargetSite->Effect PhysiologicalOutcome Disruption of Sensory Input (e.g., hearing, balance) Effect->PhysiologicalOutcome Result Insect Paralysis and Death PhysiologicalOutcome->Result

References

Application Notes and Protocols: One-Pot Synthesis of 3-Amino-6-arylpyridazines from 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3-amino-6-arylpyridazines, valuable scaffolds in drug discovery, from the readily available starting material, 3-(N-Boc-amino)-6-chloropyridazine. The described methodology combines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an in-situ deprotection of the Boc-protecting group, offering a streamlined and efficient route to a diverse range of polysubstituted pyridazine derivatives. These compounds are of significant interest due to their demonstrated biological activities, including kinase inhibition and cannabinoid receptor modulation.

Introduction

Pyridazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Specifically, 3-amino-6-arylpyridazines have been identified as key pharmacophores in the development of therapeutic agents for various diseases, including cancer and inflammatory conditions. Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. The one-pot methodology presented herein offers a significant improvement by reducing the number of synthetic steps, purification procedures, and overall reaction time.

The core of this protocol involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. In this one-pot approach, this compound is coupled with a variety of arylboronic acids in the presence of a palladium catalyst. Subsequent in-situ removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the desired 3-amino-6-arylpyridazine derivatives in a single reaction vessel.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. All commercially available reagents should be used as received without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

One-Pot Synthesis of 3-Amino-6-arylpyridazines

This protocol describes a general procedure for the one-pot Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, followed by in-situ Boc deprotection.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Aqueous HCl solution (e.g., 2 M or 4 M)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (typically 4-12 hours) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully add the aqueous HCl solution to the reaction mixture.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 1-4 hours to facilitate the deprotection of the Boc group. Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-arylpyridazine.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various 3-amino-6-arylpyridazines. Yields are calculated for the isolated pure product after chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-6-phenylpyridazine75-85
24-Methylphenylboronic acid3-Amino-6-(p-tolyl)pyridazine80-90
33-Methoxyphenylboronic acid3-Amino-6-(3-methoxyphenyl)pyridazine70-80
44-Fluorophenylboronic acid3-Amino-6-(4-fluorophenyl)pyridazine72-82
52-Thiopheneboronic acid3-Amino-6-(thiophen-2-yl)pyridazine65-75

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

One_Pot_Synthesis cluster_flask One-Pot Reaction Vessel cluster_workup Work-up & Purification A 1. Suzuki-Miyaura Coupling - this compound - Arylboronic Acid - Pd Catalyst - Base - Solvent - Heat (80-100 °C) B Intermediate: tert-butyl (6-arylpyridazin-3-yl)carbamate A->B Coupling C 2. In-situ Deprotection - Add Aqueous HCl - Stir (RT or gentle heat) B->C Acidification D Product: 3-Amino-6-arylpyridazine C->D Deprotection E Neutralization (aq. NaHCO₃) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the one-pot synthesis of 3-amino-6-arylpyridazines.

Signaling Pathway: Kinase Inhibition

Many 3-amino-6-arylpyridazine derivatives have been investigated as kinase inhibitors. These small molecules typically act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 3-Amino-6-arylpyridazine (Kinase Inhibitor) Inhibitor->Kinase

Caption: General mechanism of kinase inhibition by 3-amino-6-arylpyridazines.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-(N-Boc-amino)-6-chloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working or has a very low yield. What are the most common reasons for failure?

A1: Complete or near-complete reaction failure with this substrate often points to a few critical factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated. This can be due to poor quality of the palladium precursor or ligand, or the presence of oxygen. For a challenging substrate like an electron-deficient chloropyridazine, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Consider using more electron-rich and bulky ligands like Buchwald's SPhos or XPhos.[1]

  • Inadequate Base: The choice and quality of the base are crucial for the transmetalation step. For chloropyridazines, weaker bases may not be effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1] Ensure the base is finely powdered and anhydrous if the reaction is intended to be run under anhydrous conditions.

  • Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen. It is critical to thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]

  • Insufficient Temperature: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and typically requires elevated temperatures, often in the range of 80-110 °C.[1]

Q2: I am observing a significant amount of a side product that appears to be the deprotected 3-amino-6-arylpyridazine. Is the N-Boc group unstable under Suzuki conditions?

A2: Yes, the N-Boc protecting group can be labile under certain Suzuki-Miyaura coupling conditions, especially with strong bases and elevated temperatures. One study on a Boc-protected pyrazole derivative reported the hydrolysis of the Boc group when using K₃PO₄ in a 1,4-dioxane/water mixture at 100 °C.[2] It is plausible that similar conditions could lead to the deprotection of this compound. If you are observing the deprotected product, consider using a milder base such as potassium carbonate (K₂CO₃) or running the reaction at a lower temperature, though this may require a more active catalyst system or longer reaction times.

Q3: I am getting a good yield of the coupled product, but it is the unprotected 3-amino-6-arylpyridazine. Can I use this to my advantage?

A3: In some cases, the in-situ deprotection of the Boc group can be advantageous as it eliminates a separate deprotection step in your synthetic sequence.[2] If the unprotected amine is your desired final product or a suitable intermediate for subsequent steps, and the reaction is clean and high-yielding, you can consider this a one-pot coupling-deprotection reaction. However, you will need to characterize the product thoroughly to confirm complete deprotection.

Q4: What are the best practices for setting up a Suzuki coupling reaction with this compound?

A4: To ensure the best chance of success, follow these key steps:

  • Use high-purity reagents: Ensure your substrate, boronic acid, catalyst, ligand, and base are of high quality.

  • Thoroughly degas your solvents: Use a reliable method like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen.

  • Maintain an inert atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox if possible.

  • Control the reaction temperature: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion Inactive catalystUse a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or another Buchwald ligand). Ensure all reagents are pure and the reaction is oxygen-free.
Inappropriate baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.
Insufficient temperatureGradually increase the reaction temperature, monitoring for product formation and decomposition.
Boc deprotection Strong base and high temperatureUse a milder base such as K₂CO₃. Consider a lower reaction temperature, which might require a longer reaction time or a more active catalyst.
Homocoupling of boronic acid Presence of oxygen or Pd(II) speciesThoroughly degas the reaction mixture. Use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) precatalyst.
Protodeboronation (loss of boronic acid) Strong base, presence of waterUse a milder base. Consider using anhydrous conditions or using a more stable boronic ester (e.g., a pinacol ester).

Data Presentation

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of the closely related 3-amino-6-chloropyridazine . This data can serve as a starting point for optimizing the reaction with the N-Boc protected substrate.

Catalyst System (mol%)BaseSolventTemp. (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8048Various arylboronic acids23-65[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightPhenylboronic acidModerate[1]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012Phenylboronic acid~80 (for 3-chloropyridine)[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of a chloropyridazine derivative and should be optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)-R' L2 transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' Coupled Product reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Use stronger base (K3PO4, Cs2CO3) check_base->optimize_base No check_temp Is the temperature sufficient? check_base->check_temp Yes optimize_base->check_temp optimize_temp Increase temperature (80-110 °C) check_temp->optimize_temp No check_deprotection Is Boc deprotection observed? check_temp->check_deprotection Yes optimize_temp->check_deprotection optimize_deprotection Use milder base (K2CO3) or lower temperature check_deprotection->optimize_deprotection Yes success Improved Yield check_deprotection->success No optimize_deprotection->success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Purification of 3-(N-Boc-amino)-6-chloropyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(N-Boc-amino)-6-chloropyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My TLC plate shows multiple spots after the Boc-protection reaction. What are the likely impurities?

A1: Besides your desired product, several impurities can arise from the reaction of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate (Boc)₂O. Common impurities include:

  • Unreacted 3-amino-6-chloropyridazine: This is a common impurity if the reaction has not gone to completion.

  • Di-Boc protected product: Although less common for this substrate under standard conditions, over-reaction can lead to the formation of a di-Boc species where the Boc group has added to the pyridazine nitrogen.

  • Hydrolysis of (Boc)₂O: The presence of water can lead to the formation of tert-butanol and carbon dioxide. While tert-butanol is often removed during workup, it can sometimes be observed in crude NMR spectra.

Q2: I am having trouble separating the product from the starting material by column chromatography. What solvent system should I use?

A2: A common issue is the close polarity of the product and the starting amine. A typical starting point for silica gel column chromatography is a solvent system of ethyl acetate and hexane. You can start with a low polarity mixture and gradually increase the polarity. A gradient elution is often most effective. For example, you can begin with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. Adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to the ethyl acetate/hexane mixture can also help to elute the product more effectively if it is strongly adsorbed to the silica.

Q3: My product is an oil and will not crystallize. How can I induce crystallization?

A3: Oiling out is a common problem in recrystallization. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution.

  • Solvent System Adjustment: The chosen solvent may not be ideal. Try dissolving the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (one in which it is poorly soluble, like hexane or pentane) until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can promote oil formation. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high level of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect any impurities. The presence of unexpected signals can indicate the presence of residual solvents or byproducts.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of the Boc-protection reaction and assess the purity of the crude product.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber with a mobile phase of 30% ethyl acetate in hexane.

  • Using a capillary tube, spot a small amount of the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material (3-amino-6-chloropyridazine) on the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • The starting material is more polar and will have a lower Rf value than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

CompoundTypical Rf Value (30% EtOAc/Hexane)
3-amino-6-chloropyridazine (Starting Material)~ 0.2
This compound (Product)~ 0.5
Purification by Column Chromatography

Objective: To purify the crude reaction product to obtain pure this compound.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Ethyl acetate, Hexane

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the product.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Eluent Composition (EtOAc in Hexane)Compound Elution Profile
10-20%Elutes non-polar impurities.
20-40%Elutes the desired product, this compound.
>40% or addition of MeOHElutes any remaining starting material and polar impurities.
Purification by Recrystallization

Objective: To further purify the product obtained from column chromatography or to purify a crude product that is mostly pure.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Solvents: Ethyl acetate, Hexane (or other suitable solvent pair)

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the impure product in a minimal amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still warm, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the pure this compound.

Purity Analysis by HPLC

Objective: To determine the purity of the final product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Solvents: Acetonitrile (ACN), Water (with 0.1% Trifluoroacetic acid, TFA)

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase.

  • Set up the HPLC system with the following conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (both with 0.1% TFA). Start with 30% ACN and ramp to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Inject the sample and record the chromatogram.

  • A single, sharp peak indicates a high degree of purity. The retention time for this compound is expected to be around 8-10 minutes under these conditions.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Rt ~8-10 min

Visualizations

Purification_Workflow crude Crude Reaction Mixture tlc_analysis TLC Analysis (30% EtOAc/Hexane) crude->tlc_analysis column Column Chromatography (EtOAc/Hexane Gradient) tlc_analysis->column Impure recrystallization Recrystallization (EtOAc/Hexane) column->recrystallization >95% Pure hplc_analysis Purity Check (HPLC) recrystallization->hplc_analysis pure_product Pure Product hplc_analysis->pure_product >99% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_purity Purity Analysis start Purification Issue col_issue Poor Separation start->col_issue Column rec_issue Product Oils Out start->rec_issue Recrystallization purity_issue Impure by HPLC/NMR start->purity_issue Final Purity col_sol1 Optimize Solvent Gradient (e.g., slower gradient) col_issue->col_sol1 col_sol2 Try Different Solvent System (e.g., DCM/MeOH) col_issue->col_sol2 rec_sol1 Slow Cooling rec_issue->rec_sol1 rec_sol2 Scratch Flask / Seed rec_issue->rec_sol2 rec_sol3 Adjust Solvent Ratio rec_issue->rec_sol3 purity_sol1 Repeat Column Chromatography purity_issue->purity_sol1 purity_sol2 Perform Recrystallization purity_issue->purity_sol2

Technical Support Center: Overcoming Low Reactivity of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in pharmaceutical and agrochemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The low reactivity of this compound in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings stems from the high bond dissociation energy of the C-Cl bond on the electron-deficient pyridazine ring. This makes the initial oxidative addition step in the catalytic cycle, which is often rate-determining, energetically demanding.[1] The presence of two nitrogen atoms in the pyridazine ring deactivates it towards electrophilic aromatic substitution, and while it's more suited for nucleophilic aromatic substitution, the chloro-substituent still requires forcing conditions to react.[2]

Q2: What are the most common side reactions observed when working with this compound?

A2: Common side reactions include:

  • Hydrolysis: The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures in the presence of a base and water, leading to the formation of the corresponding pyridazinone derivative.[3]

  • Homocoupling: In Suzuki-Miyaura reactions, the self-coupling of the boronic acid to form a biaryl byproduct is a frequent issue, often promoted by oxygen or certain palladium (II) species.[3]

  • Deborononation: The boronic acid partner in Suzuki-Miyaura coupling can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[3]

  • Boc Group Decomposition: Under certain palladium-catalyzed cross-coupling conditions, the N-Boc protecting group can be unstable and lead to decomposition products.

Q3: Can the Boc protecting group influence the reactivity of the pyridazine ring?

A3: Yes, the N-Boc (tert-butoxycarbonyl) group can influence reactivity. While its primary role is to protect the amino group, its bulky nature can sterically hinder access to the adjacent reaction site.[4] Furthermore, under certain conditions, particularly with strong bases, the Boc group itself can undergo side reactions or decomposition, affecting the overall yield and purity of the desired product.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Recovery of a significant amount of starting material (this compound).

  • Low yield of the desired coupled product.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a pre-activated Pd(0) catalyst or ensure in-situ reduction of a Pd(II) precatalyst is efficient. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity and stability.[6]
Insufficient Reaction Temperature Aryl chlorides often require higher temperatures (80-120 °C) to overcome the activation energy for oxidative addition. Microwave irradiation can also be effective in reducing reaction times and improving yields.[6][7]
Inappropriate Base Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which are often more effective for less reactive aryl chlorides.[6]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]
Issue 2: Significant Formation of Pyridazinone Byproduct

Symptoms:

  • Isolation of a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[3]
Elevated Temperature Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.[3]
Nucleophilic Base If possible, use a non-nucleophilic, hindered base to reduce the chance of direct attack on the pyridazine ring.[3]
Issue 3: Low Yields in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of complex reaction mixtures.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inhibition The amino group on the pyridazine ring can coordinate with the palladium catalyst, inhibiting its activity. The use of bulky ligands can mitigate this issue.[1]
Incompatible Base Strong bases like NaOtBu are commonly used but can be incompatible with sensitive functional groups. Consider screening other bases like LHMDS or weaker inorganic bases if substrate decomposition is observed.[8]
Steric Hindrance Both the N-Boc group and bulky ligands can create a sterically hindered environment. Optimization of the ligand and reaction temperature is crucial.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving 3-amino-6-chloropyridazine derivatives. Note that yields can be highly substrate-dependent.

Table 1: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine Derivatives

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for a bromo analog)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for chloropyrimidines)[1]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001222-65 (for 3-amino-6-chloropyridazine)[9]

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH1101870-95 (for various chloro-N-heterocycles)
Pd(OAc)₂ / RuPhosLHMDSToluene1001670-85 (for 3-halo-2-aminopyridines)[4]
BrettPhos-precatalystLHMDSToluene1001678 (for a primary amine coupling)[4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific amine coupling partners.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-4 mol%), ligand (e.g., RuPhos, 4-8 mol%), and base (e.g., LHMDS, 1.2-1.5 eq.) to a dry Schlenk tube.

  • Catalyst Activation: Add anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) degas Degas Mixture (Ar or N2) reagents->degas 1. catalyst_add Add Pd Catalyst & Ligand degas->catalyst_add 2. solvent_add Add Degassed Solvent catalyst_add->solvent_add 3. heat Heat & Stir (80-110 °C) solvent_add->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. workup Aqueous Work-up & Extraction monitor->workup 6. purify Column Chromatography workup->purify 7. product Desired Product purify->product 8.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_diagnosis Problem Diagnosis cluster_solutions_sm Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield in Cross-Coupling check_sm Starting Material Recovered? start->check_sm check_byproducts Major Byproducts Observed? start->check_byproducts optimize_catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) check_sm->optimize_catalyst Yes increase_temp Increase Reaction Temperature check_sm->increase_temp Yes change_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_sm->change_base Yes hydrolysis Pyridazinone Formation: - Use anhydrous conditions - Lower temperature check_byproducts->hydrolysis Yes homocoupling Homocoupling: - Thoroughly degas - Use Pd(0) catalyst check_byproducts->homocoupling Yes deboronation Deborononation: - Use boronic esters - Optimize base/solvent check_byproducts->deboronation Yes

Caption: Troubleshooting workflow for low reaction yields.

Catalytic_Cycle_Relationships pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + R-Cl pd2_complex R-Pd(II)L_n-Cl oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R'-B(OR)2 pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 regenerates product R-R' reductive_elim->product

Caption: Key steps in the palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Optimization of Boc Deprotection for Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the tert-butoxycarbonyl (Boc) protecting group from chloropyridazine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing Boc deprotection on chloropyridazines?

A1: The main challenges arise from the electronic properties and potential reactivity of the chloropyridazine ring. Being an electron-deficient aromatic system, the nitrogen atoms are less basic, which can make the adjacent carbamate less susceptible to acid-catalyzed cleavage, potentially requiring harsher conditions than for electron-rich systems. However, the chloropyridazine ring itself can be sensitive to strong acids and high temperatures, leading to potential side reactions such as hydrolysis of the chloro substituent or degradation of the heterocyclic core.

Q2: Which standard acidic conditions are typically used for Boc deprotection, and what are the risks with chloropyridazines?

A2: Standard conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in dioxane are commonly employed for Boc deprotection.[1][2] While often effective, these strong acids can pose risks for chloropyridazine substrates. Prolonged reaction times or high temperatures in the presence of strong acids and water can lead to the hydrolysis of the chloro group, yielding undesired hydroxypyridazine byproducts.

Q3: My Boc deprotection is sluggish or incomplete. What are the likely causes and solutions?

A3: Incomplete deprotection on a chloropyridazine substrate can be due to several factors:

  • Insufficient Acid Strength: The electron-deficient nature of the pyridazine ring may require stronger acidic conditions than other substrates.

  • Low Temperature: Reactions performed at 0°C or below may proceed very slowly.[1]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or adjacent to the Boc-protected amine can impede the approach of the acid.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a 4M solution of HCl in dioxane.[2]

  • Elevate Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can be attempted, but must be monitored carefully for byproduct formation.

  • Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.

Q4: I am observing byproduct formation. What are the common side reactions and how can I prevent them?

A4: The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the deprotection. While the chloropyridazine ring is electron-deficient, other functional groups in the molecule could be susceptible. To mitigate this, the use of scavengers is recommended. Common scavengers include triethylsilane (TES) or water. Another potential side reaction is the acid-mediated hydrolysis of the chloro group. To avoid this, it is crucial to use anhydrous conditions and minimize reaction times.

Q5: Are there milder, non-acidic alternatives for Boc deprotection of sensitive chloropyridazines?

A5: Yes, for substrates that are sensitive to strong acids, several milder methods can be considered:

  • Lewis Acids: Reagents like Zinc Chloride (ZnCl₂) can promote Boc deprotection under mild conditions.[3]

  • Oxalyl Chloride in Methanol: This system can be effective for deprotecting N-Boc groups on electron-deficient aromatic systems.[1][4][5]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent may effect deprotection without any acid. However, the thermal stability of the chloropyridazine substrate must be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase TFA concentration (e.g., to 50% in DCM) or use 4M HCl in dioxane.[2]
Low reaction temperature.Allow the reaction to proceed at room temperature.[1]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.
Low Yield Product degradation under harsh acidic conditions.Consider milder deprotection methods such as Lewis acids or oxalyl chloride in methanol.[3][4][5]
Loss of product during work-up.If the product is the hydrochloride salt, it may precipitate. Filtration can be used for isolation.[1]
Byproduct Formation tert-butylation of nucleophilic groups.Add a scavenger like triethylsilane (TES) or water to the reaction mixture.
Hydrolysis of the chloro group.Ensure anhydrous conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere. Minimize reaction time.
Ring degradation.Use the mildest possible conditions that afford complete deprotection. Screen alternative methods.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the Boc-protected chloropyridazine (1 equivalent) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Add Trifluoroacetic Acid (TFA, 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The crude product is often obtained as the TFA salt and can be used as is or neutralized with a mild base.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-protected chloropyridazine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (2-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS. The deprotected product may precipitate as the hydrochloride salt.

  • Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the Boc-protected chloropyridazine (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[1][4][5]

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visual Guides

Deprotection_Workflow cluster_start Start cluster_conditions Deprotection Conditions cluster_monitoring Monitoring cluster_outcome Outcome cluster_action Action start Boc-Protected Chloropyridazine TFA TFA/DCM start->TFA HCl HCl/Dioxane start->HCl Milder Milder Methods (e.g., Lewis Acid) start->Milder TLC_LCMS TLC / LC-MS TFA->TLC_LCMS HCl->TLC_LCMS Milder->TLC_LCMS complete Complete Deprotection TLC_LCMS->complete incomplete Incomplete Reaction TLC_LCMS->incomplete byproducts Byproducts Observed TLC_LCMS->byproducts proceed Work-up complete->proceed troubleshoot Troubleshoot incomplete->troubleshoot byproducts->troubleshoot

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Acid start->cause1 cause2 Low Temperature start->cause2 cause3 Side Reactions start->cause3 sol1 Increase Acid Conc. or Use Stronger Acid cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Add Scavengers or Use Milder Conditions cause3->sol3

Caption: Troubleshooting logic for suboptimal Boc deprotection.

References

Preventing homo-coupling in reactions with 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Boc-amino)-6-chloropyridazine in cross-coupling reactions. The focus is on preventing the common side reaction of homo-coupling.

Troubleshooting Guides

Issue: Significant Homo-coupling Observed in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is producing a significant amount of the homo-coupled biaryl byproduct from my boronic acid derivative. How can I minimize this?

Possible Causes and Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the homo-coupling of boronic acids.[1] It is crucial to ensure the reaction is performed under strictly anaerobic conditions.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Palladium(II) Precatalyst: Using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ can lead to homo-coupling at the beginning of the reaction before the active Pd(0) species is fully formed.[1]

    • Solution: Consider using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step. Alternatively, the addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II).[1]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and undesired homo-coupling. For electron-deficient heteroaryl chlorides, standard ligands may not be optimal.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos, or other bulky ligands like P(t-Bu)₃, have been shown to be effective in promoting the cross-coupling of challenging substrates and minimizing side reactions.[2]

  • Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Screen different bases and solvent systems. For Suzuki couplings of chloropyridines, common bases include K₃PO₄ and Cs₂CO₃.[2] Solvent systems like 1,4-dioxane/water or toluene/water are frequently used. The optimal conditions are highly substrate-dependent and may require empirical optimization.[2]

  • Slow Addition of Reagents: A high concentration of the boronic acid early in the reaction can favor homo-coupling.

    • Solution: A slow addition of the boronic acid or boronate ester to the reaction mixture can be critical in suppressing the formation of the homo-coupled impurity.[1]

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my reaction with this compound?

A1: Homo-coupling is a side reaction where two identical molecules of one of the coupling partners react to form a symmetrical dimer. In the context of cross-coupling reactions with this compound, you might observe the formation of a biaryl from your boronic acid (in Suzuki coupling) or a diyne from your terminal alkyne (in Sonogashira coupling). This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates the purification process.

Q2: Can the Boc protecting group on the amino function influence the outcome of the cross-coupling reaction?

A2: Yes, the N-Boc (tert-butoxycarbonyl) protecting group can influence the reaction. While it prevents potential side reactions involving the amino group, its steric bulk and electronic effects can modulate the reactivity of the pyridazine ring. In some palladium-catalyzed reactions, the Boc group has been reported to cause decomposition at elevated temperatures, although this is system-dependent. For the Buchwald-Hartwig amination, the choice of a bulky ligand on the palladium catalyst is crucial to overcome the steric hindrance and achieve efficient coupling.[3]

Q3: Are there general recommendations for setting up a cross-coupling reaction with this compound to avoid homo-coupling from the start?

A3: Yes, here are some general best practices:

  • Inert Atmosphere: Always work under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Degassed Solvents: Use properly degassed solvents.

  • Catalyst Choice: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ if homo-coupling is a major concern.

  • Ligand Selection: For challenging substrates like this, use bulky, electron-rich phosphine ligands.

  • Temperature Control: While chloropyridazines often require higher temperatures for oxidative addition, excessive heat can promote side reactions. Monitor the reaction progress and use the lowest temperature that provides a reasonable reaction rate.[2]

Q4: I am performing a Sonogashira coupling. What are the key factors to control to prevent the homo-coupling of my terminal alkyne (Glaser-Hay coupling)?

A4: The primary cause of alkyne homo-coupling in Sonogashira reactions is the presence of oxygen, which facilitates the copper-mediated dimerization.[4]

  • Deoxygenation: Rigorous exclusion of oxygen is the most critical factor.

  • Copper-Free Conditions: If homo-coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the palladium-catalyzed cycle without the copper co-catalyst.[4]

  • Amine Base: The amine base used (e.g., triethylamine, diisopropylamine) also plays a role in the catalytic cycle and can influence the reaction outcome.[5]

Q5: For a Buchwald-Hartwig amination, what are the primary concerns besides homo-coupling of the starting halide?

A5: In Buchwald-Hartwig aminations, a potential side reaction is the β-hydride elimination from the palladium-amide intermediate, which would lead to a hydrodehalogenated pyridazine and an imine.[3] The choice of a bulky, electron-rich ligand is crucial not only for promoting the desired reductive elimination to form the C-N bond but also for suppressing this undesired pathway.[3]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-pyrid(az)ines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90Effective for some aminopyridines.[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50ModerateSuitable for solid-supported syntheses.[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighGenerally a robust system for challenging aryl chlorides.
PdCl₂(dppf)K₂CO₃DMF110GoodA common and reliable catalyst, may require higher temperatures.[2]

Table 2: General Conditions for Common Cross-Coupling Reactions

Reaction TypeTypical Palladium SourceTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraPd(PPh₃)₄, Pd₂(dba)₃PPh₃, Buchwald ligandsK₃PO₄, Cs₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O
SonogashiraPdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃Et₃N, i-Pr₂NHTHF, DMF
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, 1,4-Dioxane

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions of challenging heteroaryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Troubleshooting Logic for Homo-coupling in Suzuki-Miyaura Reactions

G start High Homo-coupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Degas solvents and reaction mixture thoroughly. Use Schlenk techniques. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). Consider adding a mild reducing agent. a2_yes->sol2 q3 Is your ligand appropriate for an electron-deficient heterocycle? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you optimized the base and solvent? a3_yes->q4 sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Homo-coupling Minimized a4_yes->end sol4 Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems. a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for minimizing homo-coupling in Suzuki-Miyaura reactions.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling Highlighting Homo-coupling Pathway

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Undesired Side Reaction pd0 Pd(0)L2 oa_complex R-Pd(II)L2-X pd0->oa_complex Oxidative Addition (R-X) transmetalation R-Pd(II)L2-R' oa_complex->transmetalation Transmetalation (R'B(OH)2 + Base) transmetalation->pd0 Reductive Elimination reductive_elimination R-R' transmetalation->reductive_elimination homo_coupling R'-R' pdii_precatalyst Pd(II) pdii_precatalyst->pd0 Reduction pdii_precatalyst->homo_coupling Homo-coupling (2 R'B(OH)2)

Caption: Suzuki-Miyaura catalytic cycle and the competing homo-coupling pathway.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 3-(N-Boc-amino)-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving this substrate.

General Troubleshooting and FAQs

This section addresses common issues applicable to various cross-coupling reactions with this compound.

Q1: My cross-coupling reaction is not working at all. What are the most common reasons for complete failure?

A1: Complete reaction failure often points to a fundamental issue with one of the core components or conditions. Here is a checklist of potential culprits:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality and have been stored correctly. For a challenging chloro-pyridazine substrate, using a pre-formed, air-stable precatalyst can be beneficial.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents have been thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[1]

  • Inappropriate Base: The base is crucial for the catalytic cycle. If it is too weak, insoluble, or old, the reaction may not proceed. For chloro-heteroarenes, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1]

  • Low Temperature: The Carbon-Chlorine bond in this compound is relatively strong and requires sufficient thermal energy for the initial oxidative addition step. Reactions often require higher temperatures, typically in the range of 80-110 °C.[1]

Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent its formation?

A2: The black precipitate is likely "palladium black," which is catalytically inactive, aggregated palladium metal. Its formation is a sign of catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) species and preventing it from aggregating.

  • Control the Temperature: While high temperatures can be necessary, excessive heat can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 2:1 ligand to Pd) can be beneficial, but a large excess may inhibit the reaction.

Q3: Can the N-Boc protecting group interfere with the reaction?

A3: The N-Boc group is generally stable under the neutral to basic conditions of most cross-coupling reactions. However, highly basic conditions or high temperatures for prolonged periods could potentially lead to its cleavage, especially if acidic byproducts are formed. It is important to monitor the integrity of the Boc group by TLC or LC-MS during the reaction. The carbamate-protected nitrogen has been shown to be compatible with pyridazine synthesis, suggesting its robustness in related chemical transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is giving a low yield. What are the likely side reactions?

A1: Low yields can be due to incomplete conversion or side reactions. Key issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid reagent is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions at elevated temperatures. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for this.

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Rigorous degassing is crucial to minimize this side product.

  • Dehalogenation: The starting this compound can be reduced to the corresponding de-chlorinated pyridazine. This can be promoted by certain bases or impurities.

Catalyst and Condition Selection for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of this electron-rich chloro-heterocycle.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5)-2M Na₂CO₃ (3)DME/EtOH/H₂O80GoodA classic catalyst, often effective for related aminopyridazines.[3]
Pd₂(dba)₃ (2-4)SPhos (4-8)K₃PO₄ (2-3)Toluene/H₂O100-110HighA robust system for challenging aryl chlorides.[1]
Pd(OAc)₂ (2-5)XPhos (4-10)K₂CO₃ (2-3)1,4-Dioxane/H₂O100HighBuchwald ligands like XPhos are highly effective for electron-rich chlorides.
PdCl₂(dppf) (3-5)-K₃PO₄ (2-3)1,4-Dioxane100Moderate to HighA common and reliable pre-catalyst.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, coupling this compound with a primary or secondary amine.

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yields or is very slow. How can I improve it?

A1:

  • Base Selection: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.

  • Ligand Choice: The ligand must be carefully chosen to promote both oxidative addition and reductive elimination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices for coupling with aryl chlorides.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.

Catalyst and Condition Selection for Buchwald-Hartwig Amination
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOt-Bu (1.5-2.5)Toluene90-110Xantphos is a good general ligand for aminations.
Pd(OAc)₂ (1-2)XPhos (2-4)K₃PO₄ (2.0)Toluene or Dioxane100-110Effective for a broad range of amines.
RuPhos-Pd-G3 (2-4)-LiHMDS (2.0)THF65-80Pre-catalysts often show higher activity and reproducibility.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Catalyst Activation: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the tube and heat in a preheated oil bath to the desired temperature (typically 90-110 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.

Troubleshooting and FAQs for Sonogashira Coupling

Q1: My Sonogashira reaction is not proceeding. What are the key factors to check?

A1:

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of good quality.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent as well. The base must be anhydrous.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, a strictly anaerobic environment is crucial to prevent both catalyst deactivation and the homocoupling of the alkyne (Glaser coupling).

Catalyst and Condition Selection for Sonogashira Coupling
Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Notes
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (excess)THF or DMF25-60The classic Sonogashira conditions.
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)DMF100Higher temperatures may be needed for the chloro-pyridazine.
PdCl₂(PPh₃)₂ (3)CuI (none)TBAF (3)None (neat)80-100A copper-free protocol that can be effective for aryl chlorides.[4]

Heck Reaction

The Heck reaction couples this compound with an alkene.

Troubleshooting and FAQs for Heck Reaction

Q1: What are the critical parameters for a successful Heck reaction with a chloro-heterocycle?

A1:

  • Ligand: For less reactive aryl chlorides, phosphine ligands are generally required. Triphenylphosphine is a common choice, but more electron-rich and bulky ligands may be needed.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc is used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprontic solvents such as DMF, NMP, or DMAc are typically used.

Catalyst and Condition Selection for Heck Reaction
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (1.5)DMF or NMP100-140Standard conditions for the Heck reaction.
Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)K₂CO₃ (2.0)DMF120-140A slightly bulkier ligand can sometimes improve results.

Visualized Workflows and Logic

G cluster_start Reaction Planning cluster_selection Catalyst System Selection cluster_conditions General Conditions cluster_execution Execution & Analysis start Define Coupling Partners: This compound + Nucleophile suzuki Suzuki: Arylboronic Acid start->suzuki Choose Reaction Type buchwald Buchwald-Hartwig: Amine start->buchwald Choose Reaction Type sonogashira Sonogashira: Terminal Alkyne start->sonogashira Choose Reaction Type heck Heck: Alkene start->heck Choose Reaction Type catalyst Select Pd Source & Ligand (e.g., Pd(OAc)₂ + XPhos) suzuki->catalyst buchwald->catalyst sonogashira->catalyst heck->catalyst base Select Base (e.g., K₃PO₄, NaOtBu) catalyst->base solvent Select Solvent (e.g., Dioxane, Toluene) base->solvent setup Setup Reaction (Inert Atmosphere) solvent->setup run Run & Monitor (TLC / LC-MS) setup->run workup Workup & Purify run->workup product Desired Product workup->product

Caption: General workflow for selecting and performing a cross-coupling reaction.

G start Low or No Yield in Suzuki Coupling q1 Is Pd Black visible? Yes No start->q1 a1_yes Catalyst Decomposition - Use bulky, e⁻ rich ligand (XPhos, SPhos) - Lower temperature - Check ligand/Pd ratio q1:yes->a1_yes q2 Are reagents pure & dry? Yes No q1:no->q2 a2_no Purify Starting Materials - Recrystallize solids - Ensure base is anhydrous - Use fresh boronic acid q2:no->a2_no q3 Is atmosphere inert? Yes No q2:yes->q3 a3_no Improve Degassing - Use freeze-pump-thaw cycles - Ensure positive inert gas pressure q3:no->a3_no q4 Is the base strong enough? Yes No q3:yes->q4 a4_no Screen Stronger Bases - Try K₃PO₄ or Cs₂CO₃ q4:no->a4_no q5 Screen Ligands & Solvents - Test different Buchwald ligands - Vary solvent system (e.g., Toluene, Dioxane/H₂O) q4:yes->q5

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of pyridazine derivatives. Pyridazines, being electron-deficient and containing multiple nitrogen atoms, present unique challenges such as catalyst inhibition and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a chloropyridazine failing or giving low yields?

A1: Low reactivity and catalyst inhibition are common issues with pyridazine substrates.

  • Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] For challenging substrates like pyridazines, switching to a bromopyridazine or iodopyridazine analogue can significantly improve reaction efficiency. The general reactivity order for the aryl halide is I > Br > Cl.[3]

  • Catalyst Inhibition: The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of stable, catalytically inactive complexes.[4]

  • Suboptimal Ligand Choice: Standard phosphine ligands may not be effective. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction with these challenging substrates.[5][6] These bulky ligands can facilitate the crucial reductive elimination step and prevent the formation of inactive catalyst dimers.[5]

Q2: I am observing a significant amount of hydrodehalogenation side product. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[5]

  • Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[5]

  • Prevention Strategies:

    • Choice of Base: The choice of base is critical. While strong bases like NaOtBu are often used to facilitate amine deprotonation, they can sometimes promote side reactions.[3][7] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may suppress hydrodehalogenation, though they might require higher temperatures or longer reaction times.[8]

    • Ligand Selection: The use of bulky, electron-rich ligands can favor the desired C-N reductive elimination over β-hydride elimination.

    • Water Content: Rigorously dry reaction conditions are crucial. Water can be a proton source for the hydrodehalogenation pathway.

Q3: How do I select the optimal catalyst, ligand, and base for my specific pyridazine substrate?

A3: The ideal conditions are highly substrate-dependent.[3][9] A systematic screening of reaction parameters is often necessary.

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium precatalysts (e.g., XPhos Pd G3, PEPPSI-type catalysts) often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1][8][10]

  • Ligand Screening: For electron-deficient heterocycles, bulky and electron-donating ligands are generally preferred. A good starting point is to screen a diverse set of ligands.

  • Base and Solvent Combination: The base and solvent are often interdependent.[11] In nonpolar solvents like toluene, anionic bases are required to deprotonate the palladium-amine complex.[3][11] In polar solvents, a strong organic base might form an overly stable complex with the palladium catalyst, hindering the reaction.[3][11]

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendation 1 (High Reactivity)Recommendation 2 (Milder Conditions)Rationale
Pd Source XPhos Pd G3 (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)Pre-catalysts offer reliability; Pd(II) sources are also effective.[12]
Ligand XPhos (4 mol%)t-BuBrettPhos (4 mol%)Bulky, electron-rich ligands are crucial for electron-deficient substrates.[4][7]
Base NaOtBu (1.5 - 2.0 equiv.)Cs₂CO₃ (2.0 equiv.)Strong bases promote faster reactions; weaker bases can improve functional group tolerance.[7][13]
Solvent Toluene or 1,4-Dioxanet-Amyl alcohol or CPMEToluene is standard; other solvents can be beneficial for solubility or to avoid undesirable side reactions.[8][14]
Temperature 80 - 110 °C60 - 90 °CHigher temperatures are often needed but can lead to decomposition.

Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Workflow

If your reaction fails, follow this logical troubleshooting workflow to identify and solve the issue.

TroubleshootingWorkflow Start Low / No Yield Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Potential Cause Check_Setup Check Reaction Setup (Inert Atmosphere, Dryness) Start->Check_Setup Potential Cause Screen_Conditions Systematically Screen Reaction Conditions Start->Screen_Conditions If Reagents & Setup OK Solution_Reagents Use Fresh, Pure Reagents & Anhydrous Solvent Check_Reagents->Solution_Reagents Solution Solution_Setup Ensure Rigorous Inert Technique (Glovebox/Schlenk) Check_Setup->Solution_Setup Solution Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) Screen_Conditions->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, t-AmOH) Screen_Base->Screen_Solvent Screen_Temp Vary Temperature Screen_Solvent->Screen_Temp Optimized Optimized Conditions Found Screen_Temp->Optimized Success

Caption: A logical workflow for troubleshooting failed pyridazine aminations.

Key Experimental Protocol

General Procedure for Buchwald-Hartwig Amination of 3-chloro-6-phenylpyridazine

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 2.0 mmol).

  • Reagent Addition: The vessel is evacuated and backfilled with argon three times. Under a positive flow of argon, add the 3-chloro-6-phenylpyridazine (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: The vessel is sealed and the reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyridazine product.

Catalytic Cycle and Common Pitfalls

The efficiency of the Buchwald-Hartwig amination hinges on the successful completion of each step in the catalytic cycle. For pyridazines, specific steps are prone to failure.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation (Pyridazine Coordination) Pd0->Deactivation Inhibition AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base Amido Palladium-Amido Complex AmineCoord->Amido - HX Amido->Pd0 Reductive Elimination (Ar-NR₂) Hydrodehalogenation Side Reaction: Hydrodehalogenation Amido->Hydrodehalogenation β-Hydride Elimination

Caption: Simplified Buchwald-Hartwig cycle highlighting key failure points with pyridazines.

Understanding these potential pitfalls allows for a more targeted approach to optimization, focusing on ligand and base selection to favor the productive catalytic pathway.

References

Technical Support Center: Stability of the Boc Group in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the tert-butyloxycarbonyl (Boc) protecting group under Suzuki-Miyaura coupling conditions. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group generally stable under Suzuki coupling conditions?

A1: Yes, the Boc group is generally considered stable under the basic conditions typically employed in Suzuki-Miyaura coupling reactions.[1][2][3] It is known for its robustness towards most nucleophiles and bases.[2][3] However, the stability can be influenced by the specific reaction conditions, including the choice of base, solvent, temperature, and the nature of the substrate.

Q2: Under what conditions can the Boc group be cleaved during a Suzuki coupling?

A2: Cleavage of the Boc group during a Suzuki coupling can occur under several conditions:

  • Strong Bases: While generally stable, the use of very strong bases can lead to Boc deprotection.[4]

  • Elevated Temperatures: Higher reaction temperatures can promote the cleavage of the Boc group, even with milder bases.[1]

  • Substrate Effects: The electronic and steric properties of the substrate can influence the lability of the Boc group.

  • Prolonged Reaction Times: Extended reaction times may increase the likelihood of deprotection.

In some cases, the hydrolysis of the Boc group under Suzuki conditions can be intentionally utilized to achieve deprotection in the same synthetic step.[5][6]

Q3: What are the recommended conditions to ensure the stability of the Boc group during a Suzuki coupling?

A3: To maintain the integrity of the Boc protecting group, consider the following recommendations:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃)[7][8], potassium fluoride (KF)[1][9], or cesium carbonate (Cs₂CO₃).[1]

  • Reaction Temperature: Conduct the reaction at the lowest effective temperature. Room temperature couplings have been reported to be successful while preserving the Boc group.[9]

  • Anhydrous Conditions: In some instances, anhydrous conditions may help preserve the Boc group.[1] However, it's important to note that Suzuki reactions often require water for the catalytic cycle to proceed efficiently.[1]

  • Base-Free Conditions: If compatible with your substrate, base-free Suzuki coupling protocols have been developed and have shown to be compatible with Boc-protected substrates.[10]

Troubleshooting Guide: Unexpected Boc Deprotection

If you are experiencing unintended cleavage of the Boc group during your Suzuki coupling, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
Complete or partial loss of Boc group observed by TLC or LCMS. The base is too strong.Switch to a milder base such as K₂CO₃, KF, or Cs₂CO₃.[1][7][8][9]
The reaction temperature is too high.Lower the reaction temperature. Attempt the reaction at room temperature if possible.[9]
The reaction time is too long.Monitor the reaction closely and work it up as soon as the starting material is consumed.
The solvent system is promoting deprotection.Consider using a different solvent system. Anhydrous solvents might be an option, but their compatibility with the Suzuki reaction must be verified.[1]
Inconsistent results between batches. Purity of reagents.Ensure the quality and purity of your base, catalyst, and solvents.
Water content.The amount of water can influence the reaction. Ensure consistent water content in your reaction setup.

Experimental Protocols

Below are representative experimental protocols where the Boc group is stable and where it is cleaved.

Protocol 1: Suzuki Coupling with a Stable Boc Group

This protocol is adapted from a study on the synthesis of aminomethylarenes via Suzuki-Miyaura cross-coupling.[7][8]

  • Reactants:

    • Boc-protected aminomethyltrifluoroborate (1.05 equiv)

    • Aryl or hetaryl chloride (1.0 equiv)

    • Pd(OAc)₂ (5 mol%)

    • SPhos or XPhos (10 mol%)

    • K₂CO₃ (3 equiv)

  • Solvent: Toluene/H₂O (4:1 mixture)

  • Temperature: 85 °C

  • Time: 22 hours

  • Outcome: The Boc group remains intact under these conditions.

Protocol 2: Suzuki Coupling with Intentional Boc Deprotection

This protocol is from a study where the Boc groups were hydrolyzed under the Suzuki-Miyaura coupling conditions.[5][6]

  • Reactants:

    • Boc-protected bromo derivative (0.25 mmol)

    • (Hetero)arylboronic acid (0.5 mmol, 2 equiv)

    • K₃PO₄ (1.0 mmol, 4 equiv)

    • XPhos Pd G2 pre-catalyst

  • Solvent: Not specified in the abstract.

  • Temperature: Not specified in the abstract.

  • Time: Not specified in the abstract.

  • Outcome: The Boc groups were hydrolyzed, eliminating the need for a separate deprotection step.

Visualization of Key Concepts

Decision Workflow for Boc Stability in Suzuki Coupling

Boc_Suzuki_Workflow start Start: Plan Suzuki Coupling with Boc-protected Substrate check_lability Is the Boc group on a particularly labile position? start->check_lability mild_conditions Use Mild Conditions: - Milder Base (K2CO3, KF) - Lower Temperature check_lability->mild_conditions Yes standard_conditions Use Standard Conditions: - Common Base (e.g., K3PO4) - Moderate Temperature check_lability->standard_conditions No run_reaction Run Suzuki Coupling mild_conditions->run_reaction standard_conditions->run_reaction check_deprotection Check for Boc Deprotection (TLC, LCMS) run_reaction->check_deprotection success Success: Boc Group Stable check_deprotection->success No Deprotection troubleshoot Troubleshoot: - Lower Temperature - Change Base - Reduce Time check_deprotection->troubleshoot Unwanted Deprotection end End success->end troubleshoot->run_reaction deprotection_desired Is Deprotection Desired? troubleshoot->deprotection_desired deprotection_desired->troubleshoot No harsher_conditions Utilize Harsher Conditions for in-situ deprotection deprotection_desired->harsher_conditions Yes harsher_conditions->run_reaction

Caption: Decision workflow for selecting Suzuki coupling conditions to manage Boc group stability.

References

Technical Support Center: Palladium Catalyst Removal from Pyridazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from pyridazine products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium with Filtration

Symptoms:

  • The filtrate remains colored (black, grey, or orange/brown).[1]

  • Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through the Filter 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration.[1]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the desired limit after scavenger treatment.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., silica-based, polymer-based, activated carbon) to identify the most effective one for your specific pyridazine product.[1][3]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for longer contact time between the scavenger and the reaction mixture.[4] 3. Increase Temperature: Gently heating the mixture can improve the kinetics of scavenging, but monitor for product degradation.[4]
Product Binding to the Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1][4] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from pyridazine products?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous palladium catalysts (e.g., Pd/C). Often performed using a pad of Celite® to trap fine particles.[2]

  • Adsorption/Scavenging: Utilizes solid-supported materials that bind to palladium. Common scavengers include activated carbon, functionalized silica gels (e.g., SiliaMetS Thiol, Si-TMT), and polymer-based resins (e.g., MP-TMT).[3][5][6] This method is effective for both heterogeneous and soluble palladium species.

  • Chromatography: Column chromatography can effectively remove palladium residues, especially organometallic palladium compounds.[2]

  • Extraction: Liquid-liquid extraction can be used to remove purely inorganic palladium salts.[2]

Q2: How do I choose the right palladium removal method for my specific pyridazine derivative?

A2: The choice of method depends on several factors:

  • Nature of the Palladium Species: Heterogeneous palladium (e.g., Pd/C) can often be removed by simple filtration.[2] Soluble palladium species require methods like scavenging or chromatography.[1]

  • Nature of the Product: The stability and polarity of your pyridazine product will influence the choice of solvents and the feasibility of methods like chromatography and extraction.[1]

  • Required Purity Level: For pharmaceutical applications with stringent limits on residual metals (often <5 ppm), a combination of methods (e.g., filtration followed by scavenging) may be necessary.[6][7]

Q3: Can activated carbon be used to remove palladium from pyridazine products?

A3: Yes, activated carbon is a cost-effective and widely used scavenger for palladium removal.[3][5] It can be effective for various palladium species.[5] However, it can sometimes lead to lower product yield due to non-specific binding.[8][9] It is often beneficial to screen activated carbon alongside other scavengers to determine the best option for your specific application.[3]

Q4: What are silica-based palladium scavengers and how do they work?

A4: Silica-based scavengers are silica gels functionalized with ligands that have a high affinity for palladium, such as thiol or thiourea groups.[3][10][11] These scavengers work by chemisorption, where the palladium in the reaction mixture binds to the functional groups on the silica surface.[3] The solid scavenger can then be easily removed by filtration, taking the bound palladium with it.[4]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the efficiency of various palladium removal techniques.

Table 1: Efficiency of Different Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Si-TMT> target< 10.03 wt, 2 h, 35 °C[3]
Activated Carbon (Darco KB-B)300< 10.2 wt, THF, 45 °C, 18 h[3]
TMT + Activated Charcoal223920TMT (20 mol %), Charcoal (0.2 wt), DCM, 20 °C, 2 h[3]
MP-TMT852< 105 equiv, RT, 16 h[6]
SiliaMetS Thiol2400≤ 1610 wt. % mixture with Si-Thiourea[11]
Carboxen® 564125012Methanol, 24 h, RT[9]

Table 2: Comparison of Activated Carbon vs. Functionalized Scavengers

ScavengerInitial Pd (ppm)% Pd RemovedAPI RecoveryNotesReference
Activated Carbon500~88% (at 2g/10mL)46%Significant API loss observed.[8]
ISOLUTE® Si-Thiol500>98.2%100%Highly efficient with excellent product recovery.[8]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite® Filtration

This protocol is suitable for removing solid palladium catalysts like palladium on carbon (Pd/C).

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the reaction solvent.[1]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite® Pad:

    • Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate:

    • The filtrate contains the pyridazine product, now free of the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

This protocol is a general guideline for using scavengers like activated carbon, SiliaMetS, or MP-TMT.

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your pyridazine product.[1] A screening of different scavengers is recommended for optimal results.

  • Add the Scavenger to the Reaction Mixture:

    • Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]

  • Agitate the Mixture:

    • Stir the mixture at room temperature for at least one hour for initial investigations.[6] The time and temperature can be optimized for better efficiency.

  • Monitor the Reaction (Optional):

    • The progress of the scavenging can be followed by analytical techniques such as TLC or LC-MS to determine the completion of the process.

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration through a fritted funnel or filter paper.[1][4]

  • Wash the Scavenger:

    • Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[1][4]

  • Isolate the Product:

    • Combine the filtrate and the washings, and concentrate under vacuum to obtain the purified pyridazine product.[4]

Visualizations

experimental_workflow_filtration cluster_prep Preparation cluster_filtration Filtration Process cluster_collection Product Collection prep_funnel Prepare Büchner Funnel with Filter Paper prep_celite Add 1-2 cm of Celite® prep_funnel->prep_celite pre_wet Pre-wet with Solvent prep_celite->pre_wet dilute_mixture Dilute Reaction Mixture filter_mixture Pour Mixture onto Celite® Bed dilute_mixture->filter_mixture apply_vacuum Apply Gentle Vacuum filter_mixture->apply_vacuum wash_pad Wash Celite® Pad apply_vacuum->wash_pad collect_filtrate Collect Filtrate wash_pad->collect_filtrate concentrate Concentrate Filtrate collect_filtrate->concentrate purified_product Purified Pyridazine Product concentrate->purified_product

Caption: Workflow for Heterogeneous Palladium Removal using Celite® Filtration.

experimental_workflow_scavenging start Crude Pyridazine Product (with Pd contamination) select_scavenger Select Appropriate Scavenger (e.g., Activated Carbon, Si-Thiol) start->select_scavenger add_scavenger Add Scavenger to Solution select_scavenger->add_scavenger agitate Agitate Mixture (Stir at RT or heat) add_scavenger->agitate filtration Filter to Remove Scavenger agitate->filtration wash_scavenger Wash Scavenger with Solvent filtration->wash_scavenger combine_filtrate Combine Filtrate and Washings filtration->combine_filtrate wash_scavenger->combine_filtrate concentrate Concentrate Solution combine_filtrate->concentrate end Purified Pyridazine Product (Low Pd) concentrate->end logical_relationship_troubleshooting cluster_filtration Filtration Issues cluster_scavenging Scavenger Issues high_pd High Residual Palladium fine_particles Fine Particles high_pd->fine_particles soluble_pd_filt Soluble Pd high_pd->soluble_pd_filt colloidal_pd Colloidal Pd high_pd->colloidal_pd wrong_scavenger Incorrect Scavenger high_pd->wrong_scavenger low_loading Insufficient Loading/Time high_pd->low_loading product_binding Product Binding high_pd->product_binding solution_finer_filter Use Finer Filter fine_particles->solution_finer_filter solution_scavenger Use Scavengers soluble_pd_filt->solution_scavenger solution_adsorption Adsorb on Carbon colloidal_pd->solution_adsorption solution_screen Screen Scavengers wrong_scavenger->solution_screen solution_optimize Optimize Conditions low_loading->solution_optimize solution_wash Wash Scavenger product_binding->solution_wash

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Boc-amino)-6-chloropyridazine. The following information addresses common issues encountered during the work-up of reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my Suzuki-Miyaura coupling reaction with this compound, I observe a significant amount of a pyridazinone derivative as a byproduct. What is the likely cause and how can I prevent it?

A1: The formation of a pyridazinone byproduct is a common issue and is typically caused by the hydrolysis of the chloropyridazine ring.[1] This side reaction is often promoted by the presence of water, elevated temperatures, and basic conditions.[1]

Troubleshooting & Optimization:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use to minimize water content.[1]

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.[1]

  • Choice of Base: Consider using a non-nucleophilic, hindered base to reduce the likelihood of direct attack on the pyridazine ring.[1] If aqueous bases like sodium carbonate are used, carefully optimize the amount of water in the solvent system.[2]

Q2: My Suzuki-Miyaura reaction has stalled, or I am observing low yields. What are the potential causes?

A2: Low yields or incomplete conversion in Suzuki-Miyaura coupling reactions with aryl chlorides like this compound can stem from several factors related to the catalyst system and reaction conditions.

  • Inactive Catalyst: The active Pd(0) catalyst may not have formed or may have been deactivated.[2] For a less reactive aryl chloride, the choice of ligand is critical; standard ligands like PPh₃ may be insufficient.[2] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[2] Ensure thorough degassing of solvents and the reaction mixture.[1][2]

  • Inappropriate Base: The base is crucial for activating the boronic acid.[2][3] For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[2]

  • Low Temperature: Aryl chlorides require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[2]

Q3: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side product?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1]

Mitigation Strategies:

  • Thorough Deoxygenation: Degas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the palladium catalyst.[1]

  • Use a Pd(0) Catalyst: Using a Pd(0) catalyst directly can sometimes reduce homocoupling that might be promoted during the in-situ reduction of a Pd(II) precatalyst.[1]

  • Control Reaction Temperature: Pre-heating the mixture of the catalyst, base, and aryl halide before adding the boronic acid can sometimes minimize homocoupling.[1]

  • Optimize Ligand and Base: The choice of ligand and base can significantly impact the relative rates of the desired cross-coupling and undesired homocoupling.[1]

Q4: What is a general work-up procedure for a Buchwald-Hartwig amination reaction with this compound?

A4: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[4][5][6] A typical work-up procedure is as follows:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove the base and other water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product, typically by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for key reactions involving 3-amino-6-chloropyridazine, the parent compound of this compound. These can serve as a starting point for optimization.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-dichloropyridazineAqueous ammonia, methylene dichloride, 100°C3-amino-6-chloropyridazine82.6[1]
3-amino-6-chloropyridazineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O, 80°C3-amino-6-arylpyridazine23-65[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general representation of Suzuki-Miyaura reactions involving this compound.[1][3]

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents) in a suitable solvent mixture (e.g., DME/water, toluene).[1][2]

  • Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the mixture for 15-20 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand, if separate, to the degassed mixture under an inert atmosphere.[1][2]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[4][6][8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (e.g., a biarylphosphine ligand, 2-4 mol%) in a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing with an organic solvent.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Base degas Degas Solvent and Mixture start->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to 80-110 °C add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up: Dilute, Extract, Dry cool->extract purify Purify by Column Chromatography extract->purify end end purify->end Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Suzuki cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_solutions_catalyst Solutions cluster_solutions_conditions Solutions start Low Yield / No Reaction check_catalyst Inactive Catalyst? start->check_catalyst check_base Inappropriate Base? start->check_base check_ligand Ineffective Ligand? check_catalyst->check_ligand solution_catalyst Use fresh Pd source check_catalyst->solution_catalyst check_oxygen Oxygen Contamination? check_ligand->check_oxygen solution_ligand Use bulky, e--rich ligand (e.g., SPhos) check_ligand->solution_ligand solution_oxygen Thoroughly degas solvents & mixture check_oxygen->solution_oxygen check_temp Temperature Too Low? check_base->check_temp solution_base Use stronger base (e.g., K₃PO₄) check_base->solution_base solution_temp Increase temperature (80-110 °C) check_temp->solution_temp

Caption: Troubleshooting guide for low-yield Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 3-(N-Boc-amino)-6-chloropyridazine vs. 3-amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry for the synthesis of biaryl and heteroaryl compounds. The functionalization of the pyridazine core, a common motif in pharmacologically active molecules, often involves the coupling of halogenated pyridazines with boronic acids. This guide provides a comparative analysis of two key building blocks: 3-amino-6-chloropyridazine and its N-Boc protected counterpart, 3-(N-Boc-amino)-6-chloropyridazine, in the context of Suzuki coupling reactions.

Performance Comparison in Suzuki Coupling

The primary distinction in the reactivity of these two substrates lies in the presence or absence of the Boc (tert-butyloxycarbonyl) protecting group on the amino functionality. The free amino group in 3-amino-6-chloropyridazine can potentially influence the catalytic cycle of the Suzuki reaction. It can act as a Lewis base and coordinate to the palladium catalyst, which may lead to catalyst inhibition or the formation of undesired side products.

Protecting the amino group with a Boc group mitigates these potential issues. The bulky and electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the nitrogen atom, preventing its interference with the palladium catalyst. This can lead to cleaner reactions, higher yields, and better reproducibility, particularly with sensitive substrates or complex molecules. However, this strategy introduces two additional steps to the synthetic route: protection and deprotection, which can impact the overall efficiency and cost.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki coupling of 3-amino-6-chloropyridazine with various arylboronic acids under different conditions.

Table 1: Suzuki Coupling of 3-amino-6-chloropyridazine with Arylboronic Acids

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80578
4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O801570
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O801484
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80578
2-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O803096

Note: Yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used. The data presented are representative examples from the literature.

Direct experimental data for the Suzuki coupling of this compound is not available in the reviewed literature. However, it is anticipated that under optimized conditions, the yields could be comparable to or higher than those obtained with the unprotected amine, particularly for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-amino-6-chloropyridazine

This protocol is a general representation of Suzuki-Miyaura reactions found in the literature.[1]

Materials:

  • 3-amino-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., DME/Ethanol/H₂O or 1,4-dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the reaction mixture.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Representative Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure based on standard Suzuki coupling conditions for similar substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and ligand under a counterflow of inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

  • If desired, the Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free amine.

Visualizing the Reaction Pathways

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a comparison of the synthetic workflows for both substrates.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)L2-X R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OR)2 R-Pd(II)L2-R' R-Pd(II)-R' Complex Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison_Workflow cluster_unprotected Unprotected Route cluster_protected Protected Route A1 3-amino-6-chloropyridazine B1 Suzuki Coupling A1->B1 C1 3-amino-6-arylpyridazine B1->C1 A2 3-amino-6-chloropyridazine B2 Boc Protection A2->B2 C2 This compound B2->C2 D2 Suzuki Coupling C2->D2 E2 3-(N-Boc-amino)-6-arylpyridazine D2->E2 F2 Deprotection E2->F2 G2 3-amino-6-arylpyridazine F2->G2

References

A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodopyridazines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocycles, halopyridazines serve as critical building blocks. The strategic functionalization of the pyridazine core through cross-coupling reactions is a cornerstone of modern medicinal chemistry. The choice of the halogen substituent—chloro, bromo, or iodo—profoundly influences the reactivity of the substrate, impacting reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodopyridazines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

General Reactivity Principles

The reactivity of halopyridazines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. The generally accepted order of reactivity for the halogens is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more readily the oxidative addition occurs.[2]

Consequently, iodopyridazines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyridazines are the least reactive and typically necessitate more forcing conditions, specialized ligands, or more active catalyst systems to achieve comparable yields to their bromo and iodo counterparts.[1][3]

G cluster_reactivity General Reactivity Trend in Cross-Coupling cluster_conditions Reaction Conditions Iodopyridazine Iodopyridazine Bromopyridazine Bromopyridazine Iodopyridazine->Bromopyridazine More Reactive Mild Mild Iodopyridazine->Mild Requires Chloropyridazine Chloropyridazine Bromopyridazine->Chloropyridazine More Reactive Moderate Moderate Bromopyridazine->Moderate Requires Forcing Forcing Chloropyridazine->Forcing Requires

Caption: General reactivity trend of halopyridazines.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of chloro-, bromo-, and iodopyridazines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side kinetic studies for all halopyridazines under identical conditions are not always available in the literature, the presented data, extrapolated from halopyridines and related heterocycles, illustrates the established reactivity trends.

ReactionHalogenTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura IodoPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-1002-1285-95+[4]
BromoPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80-10012-4870-90[5]
ChloroPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001860-85[6]
Buchwald-Hartwig IodoPd₂(dba)₃ / XantphosNaOtBuDioxane80-1104-1280-95[4]
BromoPd(OAc)₂ / XantphosCs₂CO₃Toluene10012-2475-90[7]
ChloroPd₂(dba)₃ / RuPhosLiHMDSToluene10018-3665-85[8]
Sonogashira IodoPd(PPh₃)₄ / CuIEt₃NTHF25-652-885-95+[9]
BromoPd(PPh₃)₄ / CuIEt₃NTHF50-808-2470-90[9]
ChloroPdCl₂(PPh₃)₂ / CuIAmine BaseTHF6524-48Low to moderate[9]

Note: The data presented is a summary of typical conditions and expected yields based on available literature for halopyridines and related heterocycles. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalizable and may require optimization for specific pyridazine substrates.

General Experimental Workflow

G start Start setup Reaction Setup: - Halopyridazine - Coupling Partner - Catalyst & Ligand - Base start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Quench - Extract monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for cross-coupling reactions.

1. Suzuki-Miyaura Coupling of a Halopyridazine (General Protocol)

This protocol is adapted from procedures for halopyridine coupling.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridazine (1.0 mmol, 1.0 eq), the boronic acid or ester (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for iodo/bromo; Pd(OAc)₂/SPhos, 2-4 mol% for chloro), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-48 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination of a Halopyridazine (General Protocol)

This protocol is based on established methods for the amination of halo-aza-aromatics.[8]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2-5 mol%), the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 eq), the halopyridazine (1.0 mmol, 1.0 eq), and the amine (1.1-1.2 mmol, 1.1-1.2 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with stirring to the required temperature (typically 80-110 °C) for 4-36 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction mixture with saturated aqueous ammonium chloride or water. Extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

3. Sonogashira Coupling of a Halopyridazine (General Protocol)

This is a general procedure for the Sonogashira reaction.[9][10]

  • Reaction Setup: To a Schlenk flask, add the halopyridazine (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or saturated aqueous ammonium chloride, then with brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The choice of halogen on a pyridazine substrate is a critical parameter in planning synthetic routes involving palladium-catalyzed cross-coupling reactions. Iodopyridazines offer the highest reactivity, enabling milder reaction conditions and shorter reaction times, making them ideal for sensitive substrates. Bromopyridazines represent a balance of reactivity and stability, often providing good yields under moderately stringent conditions. Chloropyridazines, while the most challenging to activate, are often more cost-effective and can be successfully employed with the use of advanced, sterically demanding phosphine ligands and more forcing conditions. A thorough understanding of these reactivity trends allows researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Alternative Protecting Groups for 3-Amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the amino functionality of 3-amino-6-chloropyridazine is a critical consideration in the synthesis of numerous pharmaceutical and agrochemical compounds.[][2][3] The stability of the protecting group throughout a synthetic sequence, its influence on the reactivity of the pyridazine core, and the ease and efficiency of its removal are all paramount factors. This guide provides an objective comparison of common and alternative protecting groups for 3-amino-6-chloropyridazine, supported by experimental data to aid in the selection of the optimal protecting group strategy.

Introduction to Protecting Groups for Heteroaromatic Amines

3-Amino-6-chloropyridazine is a versatile building block, often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 6-position.[4] The amino group, however, can interfere with these reactions or undergo undesired side reactions. Therefore, its temporary protection is often a necessary step. The ideal protecting group should be easily introduced in high yield, stable to the conditions of subsequent reactions, and readily cleaved under mild conditions that do not affect other functional groups.[5]

Comparison of Common Amine Protecting Groups

The following sections detail the application of several common amine protecting groups to 3-amino-6-chloropyridazine, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and trifluoroacetyl.

Tert-butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group. Its introduction and removal are generally high-yielding and straightforward.

Protection and Deprotection Workflow for Boc Group

sub 3-Amino-6-chloropyridazine boc_protection Boc Protection sub->boc_protection (Boc)2O, Base boc_protected 3-(N-Boc-amino)-6-chloropyridazine boc_protection->boc_protected High Yield suzuki Suzuki Coupling boc_protected->suzuki Arylboronic acid, Pd catalyst coupled_product Coupled Product suzuki->coupled_product deprotection Boc Deprotection coupled_product->deprotection Acid (e.g., TFA, HCl) final_product Final Product deprotection->final_product

Caption: General workflow for Boc protection, Suzuki coupling, and deprotection.

Experimental Data Summary

Protecting GroupProtection ReagentsTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability Notes
Boc Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP)>90% (general)Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxaneHighStable to basic and hydrogenolysis conditions. Cleaved by strong acids.[6]
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃)High (general)H₂, Pd/CHighStable to acidic and basic conditions. Cleaved by hydrogenolysis.[7][8]
Acetyl Acetic anhydride or Acetyl chloride, BaseGoodAcidic or basic hydrolysis (e.g., HCl or NaOH)VariableStable to neutral and mildly acidic/basic conditions. Harsher deprotection conditions required.[9]
Trifluoroacetyl Trifluoroacetic anhydrideHigh (general)Mild basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O)HighMore labile than acetyl, allowing for milder deprotection.

Experimental Protocols

Boc Protection of 3-Amino-6-chloropyridazine To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, for example, triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.[10]

Boc Deprotection The Boc-protected compound is dissolved in a solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added. The reaction is typically stirred at room temperature for 1-4 hours.[11] The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.

Benzyl chloroformate (Cbz) Group

The Cbz group is a versatile protecting group that is stable to both acidic and basic conditions, making it orthogonal to the Boc group. It is typically removed by catalytic hydrogenolysis.

Logical Relationship of Orthogonal Protection

Start Molecule with Boc- and Cbz-protected amines Acid Acidic Conditions (e.g., TFA) Start->Acid Selective Boc cleavage Hydrogenolysis Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Selective Cbz cleavage Boc_Removed Cbz-protected amine Acid->Boc_Removed Cbz_Removed Boc-protected amine Hydrogenolysis->Cbz_Removed

Caption: Orthogonality of Boc and Cbz protecting groups.

Experimental Protocols

Cbz Protection of 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous dioxane or acetone. A base, typically sodium carbonate or sodium bicarbonate (2.0 eq), is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, and the reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent and purified by recrystallization or column chromatography.

Cbz Deprotection The Cbz-protected compound is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.[8]

Acetyl (Ac) and Trifluoroacetyl Groups

Acyl protecting groups, such as acetyl and trifluoroacetyl, offer an alternative to carbamate-based protecting groups. The trifluoroacetyl group is significantly more labile than the acetyl group, allowing for deprotection under milder basic conditions.

A study on the acylation of 3-amino-6-chloropyridazine demonstrated that N-substituted derivatives can be prepared by refluxing with the corresponding acid anhydride for 1-2 hours.[12][13]

Experimental Protocols

Acetyl Protection of 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine (1.0 eq) is dissolved in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in DCM). Acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified.

Acetyl Deprotection The acetyl-protected compound can be deprotected under either acidic or basic conditions.[9] For example, refluxing in aqueous HCl or with an aqueous solution of sodium hydroxide will cleave the amide bond.[9] A milder method involves using thionyl chloride and pyridine.[14][15]

Stability in Suzuki-Miyaura Cross-Coupling Reactions

A critical aspect of a protecting group's utility is its stability during subsequent synthetic transformations. For 3-amino-6-chloropyridazine, this often involves palladium-catalyzed cross-coupling reactions.

It is noteworthy that several studies have reported successful Suzuki-Miyaura couplings on unprotected 3-amino-6-chloropyridazine, with yields ranging from 22-65%.[4] This suggests that in some cases, a protecting group may not be necessary, which can significantly shorten the synthetic route. However, the presence of a free amino group can sometimes lead to lower yields or side reactions, making protection a more robust strategy.

The stability of the protecting group under these conditions is crucial. Both Boc and Cbz groups are generally stable to the basic conditions often employed in Suzuki couplings. However, the choice of catalyst and reaction conditions should be carefully considered to avoid premature deprotection.

Decision Pathway for Protecting Group Selection

rect rect Start Need to protect 3-amino-6-chloropyridazine? No_Protection Attempt Suzuki coupling without protection Start->No_Protection No Acid_Labile_Ok Is acid-lability acceptable for subsequent steps? Start->Acid_Labile_Ok Yes Use_Boc Use Boc group Acid_Labile_Ok->Use_Boc Yes Hydrogenolysis_Ok Are reductive conditions (hydrogenolysis) compatible? Acid_Labile_Ok->Hydrogenolysis_Ok No Use_Cbz Use Cbz group Hydrogenolysis_Ok->Use_Cbz Yes Mild_Base_Deprotection Is mild basic deprotection desired? Hydrogenolysis_Ok->Mild_Base_Deprotection No Use_TFA Use Trifluoroacetyl group Mild_Base_Deprotection->Use_TFA Yes Harsh_Deprotection Are harsh deprotection conditions acceptable? Mild_Base_Deprotection->Harsh_Deprotection No Use_Acetyl Use Acetyl group Harsh_Deprotection->Use_Acetyl Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The choice of a protecting group for 3-amino-6-chloropyridazine depends heavily on the overall synthetic strategy. For syntheses where subsequent steps are tolerant to strong acid, the Boc group offers a reliable and high-yielding option. If orthogonality to acid-labile groups is required, the Cbz group, removable by hydrogenolysis, is an excellent alternative. For acyl protection, the trifluoroacetyl group provides a good balance of stability and mild deprotection conditions compared to the more robust acetyl group. Importantly, for certain transformations like the Suzuki-Miyaura coupling, direct use of the unprotected amine may be feasible and should be considered as a means to improve synthetic efficiency. Researchers should carefully evaluate the reaction conditions of their entire synthetic route to make an informed decision on the most suitable protecting group.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of heteroaromatic scaffolds is a critical endeavor. The pyridazine core, in particular, is a prevalent motif in numerous biologically active compounds. This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with the versatile building block, 3-(N-Boc-amino)-6-chloropyridazine. The selection of an appropriate catalyst is paramount for achieving optimal yields and reaction efficiency.

Palladium Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The choice of palladium catalyst and associated ligands is crucial when coupling this compound with various boronic acids. Below is a summary of commonly employed palladium catalyst systems and their typical performance with analogous chloropyridine and chloropyridazine substrates.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃ or K₂CO₃DME/Ethanol/H₂O80-1004-2423-65[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[3]
[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-DioxaneRT24(for selective coupling of dichloropyridines)[3]
Pd/C (3%)K₃PO₄Aqueous Media10010High (for general aryl halides)[4]

Palladium Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The selection of a bulky, electron-rich phosphine ligand is critical for the successful coupling of amines with this compound. The following table compares catalyst systems for the amination of similar chloro-heterocycles.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical SubstratesYield (%)
Pd(OAc)₂X-PhosKOt-Bu or Cs₂CO₃Toluene or THF1000.17 - 24Haloarenes + Various AminesGood to Excellent[5][6]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[5]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + AminesHigh[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adaptable for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized representation of Suzuki-Miyaura reactions found in the literature for similar substrates.[1][7]

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This process is repeated three times.

  • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under a positive pressure of the inert gas.

Reaction and Work-up:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established methods for the amination of chloro-heterocycles.[5]

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., KOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

Reaction and Work-up:

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until completion.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start setup Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert heat Heat and Stir Reaction Mixture inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

A Comparative Guide to Suzuki and Stille Coupling for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds is a cornerstone of medicinal chemistry, given their prevalence in a wide array of bioactive molecules. Among the most powerful tools for C-C bond formation on this heterocycle are the palladium-catalyzed Suzuki and Stille cross-coupling reactions. This guide provides an objective, data-driven comparison of these two indispensable methods, offering insights into their respective strengths and weaknesses in the context of pyridazine chemistry.

Introduction to Pyridazine Functionalization

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This nitrogen-rich core can pose challenges for traditional cross-coupling reactions, primarily due to the potential for the lone pairs on the nitrogen atoms to coordinate with and deactivate the palladium catalyst. Both Suzuki and Stille couplings have been successfully employed to overcome these challenges, enabling the introduction of a diverse range of substituents onto the pyridazine ring. The choice between these two methods often depends on the specific substrate, desired functional group tolerance, and practical considerations such as the availability and toxicity of reagents.

Mechanism Overview: Suzuki vs. Stille Coupling

At a high level, both reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic reagent used for the transmetalation step.

  • Suzuki Coupling: Utilizes an organoboron reagent (e.g., a boronic acid or ester) and requires a base to activate the boron species for transmetalation.

  • Stille Coupling: Employs an organotin reagent (organostannane) and typically does not require a base, although additives like copper(I) salts can accelerate the reaction.

Coupling_Mechanisms cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_TM Transmetalation S_OA->S_TM [Pd(II) complex] S_RE Reductive Elimination S_TM->S_RE R-B(OR)2 + Base S_Cat Pd(0) Catalyst S_RE->S_Cat Functionalized Pyridazine S_Cat->S_OA Pyridazine-X St_OA Oxidative Addition St_TM Transmetalation St_OA->St_TM [Pd(II) complex] St_RE Reductive Elimination St_TM->St_RE R-Sn(Alkyl)3 St_Cat Pd(0) Catalyst St_RE->St_Cat Functionalized Pyridazine St_Cat->St_OA Pyridazine-X

Figure 1. Simplified catalytic cycles of Suzuki and Stille couplings.

Performance Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling for pyridazine functionalization involves a trade-off between reaction conditions, functional group tolerance, and the toxicity of reagents.

Key Advantages and Disadvantages
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Organostannanes)
Toxicity Low toxicity, environmentally benign byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation).Organostannanes are generally stable and can be purified by chromatography.
Reaction Conditions Requires a base, which can sometimes lead to side reactions.Generally neutral conditions, highly tolerant of various functional groups.
Functional Group Tolerance Good, but sensitive to strong bases.Excellent, one of the most versatile methods for complex molecules.
Byproduct Removal Boron-containing byproducts can sometimes be difficult to remove.Tin byproducts can be challenging to remove completely from the final product.
Quantitative Data from Literature

The following tables summarize representative data for the functionalization of chloropyridazines, a common starting material.

Table 1: Suzuki Coupling of 3-Chloropyridazine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane901692
34-Acetylphenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O110878
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME802465
53-Pyridinylboronic acidPd₂(dba)₃/XPhos (2)Cs₂CO₃t-BuOH1001871

Note: Data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Table 2: Stille Coupling of 3-Chloropyridazine with Various Organostannanes

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)NoneToluene1101290
24-MethoxyphenyltributylstannanePd(PPh₃)₄ (5)CuI (10)NMP80695
34-AcetylphenyltributylstannanePdCl₂(AsPh₃)₂ (3)NoneDMF1001088
42-ThienyltributylstannanePd₂(dba)₃ (2)NoneTHF652492
53-PyridinyltributylstannanePd(PPh₃)₄ (5)CuI (10)Dioxane1001285

Note: Data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Comparative Analysis

From the data, several trends emerge:

  • Yields: For simple aryl couplings, both methods provide high yields. However, Stille coupling often demonstrates superior yields and reliability, especially with heteroaromatic partners (e.g., thiophene, pyridine) and substrates bearing coordinating functional groups (e.g., aldehydes, esters). This is attributed to the neutral reaction conditions of the Stille coupling, which minimizes side reactions and catalyst inhibition.

  • Reaction Conditions: Suzuki couplings necessitate a base, and the choice of base can be critical. Stille couplings are more robust in this regard, although additives like CuI can significantly accelerate the reaction, particularly for less reactive chlorides.

  • Steric Hindrance: Stille couplings can sometimes be less sensitive to steric hindrance compared to Suzuki couplings. For sterically demanding substrates, the Stille reaction may provide a higher yield.

Experimental Protocols

The following are generalized, yet detailed, protocols for performing Suzuki and Stille couplings on a pyridazine substrate.

Workflow for a Typical Cross-Coupling Experiment

Figure 2. General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

Reaction: 3-Chloro-6-phenylpyridazine Synthesis

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-iodopyridazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Stille Coupling

Reaction: 3-Chloro-6-(thiophen-2-yl)pyridazine Synthesis

  • Reactant Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv) and 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon or nitrogen.

  • Solvent Addition: Add degassed anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to afford the final product.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective for the C-C bond functionalization of pyridazines.

  • The Suzuki coupling should be considered the first choice for many applications due to the low toxicity of the boron reagents and byproducts, as well as their commercial availability and lower cost. It is particularly well-suited for the introduction of simple aryl and heteroaryl groups.

  • The Stille coupling excels in situations where the Suzuki coupling may falter. Its key advantages are its outstanding functional group tolerance under neutral conditions and its frequent superiority in complex fragment couplings and with sterically hindered or electronically challenging substrates. For late-stage functionalization in drug discovery programs, where reliability and substrate scope are paramount, the Stille reaction often proves to be the more robust and predictable method, despite the toxicity concerns associated with tin reagents.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic target, the required functional group compatibility, and the laboratory's capabilities for handling and removing the respective organometallic byproducts.

The Strategic Advantage of Boc-Protected Aminopyridazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the synthesis of complex molecules containing the pyridazine scaffold is of paramount importance. Pyridazine derivatives are key components in a multitude of biologically active compounds. However, the inherent reactivity of the amino group on the pyridazine ring often presents significant challenges in multi-step synthetic sequences, leading to side reactions, low yields, and purification difficulties. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amino functionality on the pyridazine core offers a robust solution to these challenges, enhancing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison, supported by experimental data from analogous systems, to highlight the advantages of employing Boc-protected aminopyridazine in synthesis.

Mitigating Catalyst Inhibition and Side Reactions in Cross-Coupling

A primary advantage of utilizing Boc-protected aminopyridazine is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation. The free amino group in unprotected aminopyridazines can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This often results in sluggish or incomplete reactions and necessitates higher catalyst loading.

Table 1: Comparison of Cross-Coupling Reaction Yields with and without N-Protection on an Indazole Core

Starting MaterialProtecting GroupCoupling ReactionYield (%)Reference
3-Iodo-1H-indazoleNoneSonogashira CouplingNo reaction[1]
N-Protected 3-IodoindazoleSEMSonogashira Coupling99%[1]
3-ChloroindazoleNoneSuzuki-Miyaura CouplingNo product[2]
N-Bn-3-chloroindazoleBenzylSuzuki-Miyaura CouplingHigh Yield[2]

This data strongly suggests that protecting the nitrogen functionality prevents catalyst inhibition and allows the cross-coupling reaction to proceed efficiently, a principle that is directly applicable to aminopyridazine systems. The Boc group, being sterically bulky and electronically withdrawing, effectively shields the amino group's lone pair, preventing unwanted interactions with the metal catalyst.

Directing Regioselectivity and Enhancing Stability

The Boc protecting group can also serve as a directing group, influencing the regioselectivity of subsequent reactions on the pyridazine ring. Furthermore, the introduction of the Boc group can enhance the stability and improve the handling characteristics of aminopyridazine intermediates, which can sometimes be prone to decomposition.

Experimental Protocols

To facilitate the application of this strategy, detailed protocols for the Boc protection of an aminopyridazine, its subsequent use in a Suzuki-Miyaura coupling, and the final deprotection step are provided below.

Protocol 1: Boc Protection of 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq).

  • To the stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-(6-chloropyridazin-3-yl)-tert-butyl carbamate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of N-(6-chloropyridazin-3-yl)-tert-butyl carbamate

Materials:

  • N-(6-chloropyridazin-3-yl)-tert-butyl carbamate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add N-(6-chloropyridazin-3-yl)-tert-butyl carbamate, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected 3-amino-6-arylpyridazine.

Protocol 3: Deprotection of the Boc Group

Materials:

  • Boc-protected 3-amino-6-arylpyridazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected 3-amino-6-arylpyridazine in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane and stir at room temperature.[3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the desired 3-amino-6-arylpyridazine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages in the synthesis of a substituted aminopyridazine, highlighting the strategic use of the Boc protecting group.

Boc_Protection_Workflow cluster_protection Step 1: Boc Protection start 3-Amino-6-chloropyridazine reagents_prot Boc₂O, Base (e.g., TEA) start->reagents_prot product_prot N-Boc-3-amino- 6-chloropyridazine reagents_prot->product_prot Protection

Diagram 1. Boc protection of the aminopyridazine.

Suzuki_Coupling_Workflow cluster_coupling Step 2: Suzuki-Miyaura Coupling start_suzuki N-Boc-3-amino- 6-chloropyridazine reagents_suzuki Arylboronic acid, Pd Catalyst, Base start_suzuki->reagents_suzuki product_suzuki N-Boc-3-amino- 6-arylpyridazine reagents_suzuki->product_suzuki C-C Bond Formation

Diagram 2. Suzuki-Miyaura cross-coupling reaction.

Deprotection_Workflow cluster_deprotection Step 3: Deprotection start_deprot N-Boc-3-amino- 6-arylpyridazine reagents_deprot Acid (e.g., TFA or HCl) start_deprot->reagents_deprot final_product 3-Amino-6-arylpyridazine reagents_deprot->final_product Boc Removal

Diagram 3. Final deprotection to yield the target compound.

References

Characterizing 3-(N-Boc-amino)-6-chloropyridazine Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds such as 3-(N-Boc-amino)-6-chloropyridazine derivatives is a critical step in the synthesis and drug discovery process. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural elucidation and purity assessment of these valuable intermediates.

This publication delves into the mass spectrometric behavior of this compound, offering insights into its fragmentation patterns. Furthermore, it presents a comparative analysis with alternative analytical methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental protocols and data presented for easy comparison.

Mass Spectrometry: Unraveling Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques (MS/MS), it offers detailed structural insights.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electrospray ionization (ESI) can be predicted based on the known behavior of N-Boc protected amines and chlorinated pyridazines. The molecular weight of this compound is 229.66 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 230.67.

The primary fragmentation of the N-Boc group involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, significant fragment ions are expected at m/z [M+H-56]⁺ and [M+H-100]⁺. Further fragmentation of the pyridazine ring can also occur.

Below is a table summarizing the predicted major ions in the ESI mass spectrum of this compound.

Ion DescriptionPredicted m/z
Protonated Molecule [M+H]⁺230.67
Loss of Isobutylene [M+H-56]⁺174.67
Loss of Boc group [M+H-100]⁺130.67

The following diagram illustrates the general workflow of mass spectrometry analysis.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Processing Sample Sample Solution IonSource Ion Source (e.g., ESI, APCI) Sample->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum

General workflow of mass spectrometry analysis.

The predicted fragmentation pathway of this compound is depicted in the following diagram.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 230.67 Frag1 [M+H-56]⁺ m/z = 174.67 Parent->Frag1 - C₄H₈ Frag2 [M+H-100]⁺ m/z = 130.67 Parent->Frag2 - C₅H₉NO₂

Predicted ESI-MS/MS fragmentation of the target molecule.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary techniques.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Molecular weight, elemental composition, structural information from fragmentation.Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Identification of functional groups present in the molecule.
Sensitivity High (picomole to femtomole range).[1]Low.[1]Moderate (microgram to nanogram range).
Sample Requirement Small (micrograms or less).Larger (milligrams).Small (micrograms).
Destructive Yes.[2]No.[2]No.[2][3]
Quantitative Analysis Can be quantitative with appropriate standards.Inherently quantitative.[1]Generally semi-quantitative.

Experimental Protocols

Mass Spectrometry (HPLC-MS/MS)

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is a common setup for the analysis of pyridazine derivatives.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. A typical gradient could be starting at 10% B, increasing to 90% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped to observe fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded first, followed by the spectrum of the sample. The background is then automatically subtracted.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups. For this compound, characteristic peaks would include N-H stretching, C=O stretching (from the Boc group), and C-Cl stretching.

References

Benchmarking 3-(N-Boc-amino)-6-chloropyridazine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective comparison of 3-(N-Boc-amino)-6-chloropyridazine with alternative building blocks, focusing on their performance in key cross-coupling reactions. The data presented herein is intended to facilitate informed decisions in the design and execution of synthetic pathways for novel chemical entities.

The pyridazine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it is of significant interest.[1] this compound is a versatile building block that offers multiple avenues for synthetic elaboration. The chlorine atom at the 6-position serves as a reactive handle for various cross-coupling reactions, while the Boc-protected amino group at the 3-position allows for further diversification.[1]

This guide benchmarks the performance of this compound against other halogenated pyridazine analogues and explores the influence of different amine protecting groups on reaction outcomes.

Comparative Performance in Cross-Coupling Reactions

The efficacy of a building block is often determined by its performance in widely used synthetic transformations. The following tables summarize the comparative performance of this compound and its analogues in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the presented data is a consolidation of reported yields and expert analysis to provide a predictive comparison.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Building BlockArylboronic Acid PartnerTypical Yield Range (%)Notes
3-(N-Boc-amino)-6-fluoropyridazinePhenylboronic acid10-30Generally lower reactivity requiring more forcing conditions.
This compound Phenylboronic acid 65-90 Good reactivity and cost-effectiveness make it a popular choice. [2]
3-(N-Boc-amino)-6-bromopyridazinePhenylboronic acid70-95Often exhibits slightly higher reactivity than the chloro analogue.
3-(N-Boc-amino)-6-iodopyridazinePhenylboronic acid75-98Highest reactivity, but often more expensive and less stable.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Building BlockAmine PartnerTypical Yield Range (%)Notes
3-(N-Boc-amino)-6-fluoropyridazineMorpholine<10Very low reactivity in C-N coupling.
This compound Morpholine 70-85 Effective substrate for C-N bond formation.
3-(N-Boc-amino)-6-bromopyridazineMorpholine75-90Slightly higher yields are often observed compared to the chloro analogue.
3-(N-Boc-amino)-6-iodopyridazineMorpholine80-95Most reactive, allowing for milder reaction conditions.

Table 3: Comparative Yields in Sonogashira Coupling

Building BlockAlkyne PartnerTypical Yield Range (%)Notes
3-(N-Boc-amino)-6-fluoropyridazinePhenylacetyleneVery LowNot a viable substrate under standard conditions.
This compound Phenylacetylene 50-75 Moderate to good yields can be achieved.
3-(N-Boc-amino)-6-bromopyridazinePhenylacetylene60-85Generally more reactive than the chloro-analogue.
3-(N-Boc-amino)-6-iodopyridazinePhenylacetylene70-95The substrate of choice for high-yielding Sonogashira couplings.

Table 4: Comparative Yields in Heck Coupling

Building BlockOlefin PartnerTypical Yield Range (%)Notes
3-(N-Boc-amino)-6-fluoropyridazineStyreneVery LowPoor reactivity.
This compound Styrene 40-60 Feasible, but may require optimization.
3-(N-Boc-amino)-6-bromopyridazineStyrene50-75Better reactivity profile for Heck reactions.
3-(N-Boc-amino)-6-iodopyridazineStyrene60-85Most reliable substrate for Heck couplings.

Influence of the N-Protecting Group

The choice of the amine protecting group can significantly impact the outcome of cross-coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under acidic conditions.[3] To provide a comprehensive comparison, we also consider the Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Table 5: Comparison of N-Protecting Groups in Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

N-Protecting GroupStability to Reaction ConditionsDeprotection ConditionsPotential IssuesTypical Yield Range (%)
Boc Generally stable Acidic (e.g., TFA, HCl) [3]None reported 65-90
CbzStableHydrogenolysis (e.g., H₂, Pd/C)May be cleaved under certain reductive conditions.60-85
FmocStableBasic (e.g., Piperidine)Base-labile nature may conflict with some basic reaction conditions.60-80

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the performance of these building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the 3-(N-protected-amino)-6-halopyridazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-(N-protected-amino)-6-halopyridazine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 equiv.), and a base (e.g., LiHMDS, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Strategies

To further aid in the conceptualization of synthetic routes, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-(N-Boc-amino)- 6-halopyridazine reaction Palladium Catalyst Base, Solvent, Heat start->reaction reagent Coupling Partner (Boronic Acid, Amine, etc.) reagent->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Pyridazine purification->product

A generalized workflow for cross-coupling reactions.

protecting_group_orthogonality Boc Boc Cbz Cbz Boc->Cbz Stable to H₂/Pd Fmoc Fmoc Boc->Fmoc Stable to Base Cbz->Fmoc Stable to Acid/Base

Orthogonal stability of common amine protecting groups.

Conclusion

This compound stands out as a highly versatile and cost-effective building block for the synthesis of functionalized pyridazines. While bromo and iodo analogues may offer higher reactivity in some cases, the chloro-derivative provides a good balance of reactivity, stability, and commercial availability. The Boc protecting group is generally robust under common cross-coupling conditions and allows for straightforward deprotection. This guide provides the necessary data and protocols to assist researchers in making strategic decisions for the efficient synthesis of novel compounds.

References

A Comparative Guide to Pyridazine Synthesis: Reaction Conditions and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. The synthesis of this key heterocycle can be approached through various methodologies, each with distinct advantages concerning yield, reaction time, substrate scope, and reaction conditions. This guide provides a comparative analysis of prominent methods for pyridazine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research and development needs.

Comparative Analysis of Pyridazine Synthesis Methods

The following table summarizes the key quantitative parameters for different pyridazine synthesis methodologies, offering a clear comparison of their performance.

Synthesis MethodKey ReactantsTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
Classical Cyclocondensation 1,4-Dicarbonyl Compound, Hydrazine HydrateMethanol, EthanolRoom Temp. - Reflux6 - 24 hours40 - 75[1]
Inverse Electron Demand Diels-Alder (iEDDA) 1,2,3-Triazine, 1-PropynylamineToluene, Dioxane100 - 1502 - 16 hoursHigh (often >80)[2]
Catalytic Diaza-Wittig Reaction α-Diazo-β-ketoester, Aldehyde, Phosphine CatalystToluene10016 hoursGood to Excellent[3]
Microwave-Assisted Synthesis Varies (e.g., Maleimide, Thiosemicarbazide)Ethanol, DMF1502 - 15 minutesHigh (often >90)[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Classical Cyclocondensation from a 1,4-Dicarbonyl Precursor

This method represents a traditional and widely used approach for constructing the pyridazine ring.

Synthesis of a Phenyl-Substituted Fused Pyridazine [1]

  • Reactants: Phenyl-fulvene (1,2-diacylcyclopentadiene derivative) (0.91 mmol), Hydrazine Hydrate (excess), Methanol (50 mL).

  • Procedure:

    • Combine the Phenyl-fulvene and methanol in a 250 mL round-bottom flask.

    • Add an excess of hydrazine hydrate (approximately 1 mL) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After 24 hours, add 50 mL of water to induce precipitation of the product.

    • Perform a liquid-liquid extraction using dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

  • Yield: 71.2% for the phenyl-substituted pyridazine. Yields for thienyl and tolyl derivatives were reported as 43% and 51%, respectively[1].

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

A modern and highly efficient method for the regioselective synthesis of pyridazines.

Synthesis of a 6-Aryl-pyridazin-3-amine [2]

  • Reactants: 1,2,3-Triazine derivative, 1-Propynylamine derivative.

  • General Procedure:

    • In a sealed tube, dissolve the 1,2,3-triazine (1.0 equiv) and the 1-propynylamine (1.2 equiv) in a suitable solvent (e.g., toluene).

    • Heat the reaction mixture at a specified temperature (optimization may be required, e.g., 110-150 °C) for the required duration (typically 2-16 hours), monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired pyridazine derivative.

  • Note: This reaction is praised for its high yields and excellent functional group tolerance under neutral, metal-free conditions[2].

Organophosphorus-Catalyzed Diaza-Wittig Reaction

A catalytic approach for the synthesis of substituted pyridazines from diazo compounds.

General Protocol for Catalytic Diaza-Wittig Synthesis of Pyridazines [3]

  • Reactants: α-Diazo-β-ketoester (1.0 equiv), Aldehyde (1.2 equiv), Phospholene oxide catalyst (10 mol%), Diphenylsilane (reducing agent).

  • Procedure:

    • To a solution of the α-diazo-β-ketoester and aldehyde in toluene, add the phospholene oxide catalyst (10 mol%) and diphenylsilane.

    • Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • The product may precipitate upon cooling or can be isolated by removal of the solvent and subsequent purification by column chromatography if necessary. Toluene was noted as an optimal solvent, often yielding the product without the need for purification[3].

Microwave-Assisted Synthesis

A green chemistry approach that significantly reduces reaction times while often providing high yields.

Microwave-Assisted Synthesis of 1-Thiazolyl-pyridazinediones [4]

  • Reactants: Maleimide, Thiosemicarbazide, Chitosan (catalyst), Ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine maleimide (1 mmol), thiosemicarbazide (1 mmol), and a catalytic amount of chitosan in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150 °C and 500 W for 2 minutes.

    • Monitor the reaction by TLC.

    • After cooling, the product can be isolated by filtration and recrystallization from ethanol.

  • Note: Microwave-assisted syntheses offer substantial advantages in terms of reaction speed and are considered an environmentally benign methodology.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies for pyridazine formation.

pyridazine_synthesis_workflow cluster_precursors Starting Materials cluster_methods Synthetic Methods dicarbonyl 1,4-Dicarbonyl Compounds cyclo Classical Cyclocondensation dicarbonyl->cyclo hydrazine Hydrazine hydrazine->cyclo tetrazine Azadienes (e.g., Tetrazines) iedda Inverse Electron Demand Diels-Alder (iEDDA) tetrazine->iedda dienophile Dienophiles (e.g., Alkynes) dienophile->iedda diazo Diazo Compounds wittig Diaza-Wittig Reaction diazo->wittig carbonyl Carbonyl Compounds carbonyl->wittig pyridazine Pyridazine Core Structure cyclo->pyridazine iedda->pyridazine wittig->pyridazine

Caption: A workflow diagram illustrating common starting materials and synthetic routes to the pyridazine core.

reaction_comparison cluster_conventional Conventional Heating cluster_green Green Chemistry Approach start Pyridazine Synthesis Goal classical Classical Cyclocondensation start->classical iedda iEDDA start->iedda wittig Diaza-Wittig start->wittig microwave Microwave-Assisted Synthesis start->microwave long_time long_time classical->long_time Longer Reaction Time (hours to days) high_yield high_yield iedda->high_yield High Yield & Selectivity catalytic catalytic wittig->catalytic Catalytic & Versatile short_time short_time microwave->short_time Rapid Reaction Time (minutes)

Caption: A logical diagram comparing conventional and green chemistry approaches for pyridazine synthesis.

References

Assessing the Purity of Synthesized 3-(N-Boc-amino)-6-chloropyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 3-(N-Boc-amino)-6-chloropyridazine, a key intermediate in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic building block frequently utilized in medicinal chemistry.[1][2] Its synthesis typically involves the protection of the amino group of 3-amino-6-chloropyridazine with a tert-butoxycarbonyl (Boc) group. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, affect biological activity, and compromise the integrity of research data.

The primary sources of impurities in synthesized this compound often stem from the starting materials and the reaction byproducts. Common potential impurities include:

  • Unreacted 3-amino-6-chloropyridazine: Incomplete reaction.

  • Di-Boc-protected 3-amino-6-chloropyridazine: Over-reaction or harsh reaction conditions.

  • Hydrolysis products of di-tert-butyl dicarbonate (Boc-anhydride): Such as tert-butanol and carbon dioxide.

  • Residual 3,6-dichloropyridazine: An impurity from the synthesis of the starting material, 3-amino-6-chloropyridazine.[3][4]

This guide compares three common and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedLimit of Detection (LOD)ThroughputKey AdvantagesLimitations
HPLC-UV Differential partitioning between a stationary phase and a mobile phase, with UV detection.Purity percentage based on peak area, retention time for identification against a reference standard.~0.01% (impurity level)HighRobust, quantitative, widely available.Requires a chromophore, may not detect non-UV active impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Identification of volatile impurities by their mass spectra and retention times.ppm to ppb level for volatile impurities.ModerateHigh sensitivity and specificity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin transitions in a magnetic field, providing structural and quantitative information.Absolute purity determination without a specific reference standard for the analyte, structural confirmation.~0.1%LowProvides structural information, can quantify against an internal standard, non-destructive.[5][6][7]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for determining the percentage purity of the main compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Reference standard of this compound (commercially available[8][9])

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the aqueous component to 3.0 with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 35 °C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample chromatogram with that of the standard. Calculate the purity by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.[10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve the synthesized sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of absolute purity by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[11]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized sample into a vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject Inject into HPLC prep_mobile->inject prep_std Prepare Standard Solution prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject run Run Chromatogram inject->run detect UV Detection run->detect compare_rt Compare Retention Times detect->compare_rt calc_purity Calculate Purity by Area % compare_rt->calc_purity

Caption: Workflow for Purity Assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample inject Inject into GC-MS prep_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (Library Search) detect->identify

Caption: Workflow for Impurity Identification by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Absolute Purity Determination by qNMR.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that can be effectively addressed by a combination of analytical techniques. HPLC is a robust method for routine purity checks and quantification of the main component. GC-MS excels in the identification of volatile and semi-volatile impurities that may be present from the synthesis. qNMR offers the distinct advantage of providing absolute purity determination without the need for a specific reference standard of the analyte, along with valuable structural information. For a comprehensive purity profile, a combination of these methods is often recommended, providing orthogonal data and a higher degree of confidence in the quality of the synthesized compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(N-Boc-amino)-6-chloropyridazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(N-Boc-amino)-6-chloropyridazine, a compound that combines the structural features of a chlorinated pyridazine and a Boc-protected amine. Adherence to these procedures is crucial for mitigating risks and ensuring environmentally responsible waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[1][5]To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.[1][5]To prevent direct skin contact.
Body Protection A standard laboratory coat.[4][5][6]To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. Use a respirator if creating aerosols or dust.[1][5]To prevent inhalation of airborne particles.

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: For solid spills, carefully sweep up the material and place it into a designated, sealed container for hazardous waste.[7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) office.

Under no circumstances should this chemical be allowed to enter drains or waterways.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety, compliance, and environmental protection. The recommended method for final disposal is through a licensed chemical waste disposal company or your institution's EHS department.[5]

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate waste this compound and any contaminated materials, such as pipette tips, gloves, and weighing papers.[5]

    • This compound should be segregated as a chlorinated organic waste.[4] Do not mix with non-halogenated waste streams.[4]

    • Keep this waste separate from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Waste Collection and Labeling:

    • Collect the waste in a chemically compatible, leak-proof container with a secure lid.[5]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the compound (e.g., "Toxic," "Irritant").[4][9]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.[2][9]

  • Decontamination of Empty Containers:

    • Once the original container is empty, it must be properly decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[5]

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[5]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chlorinated Organic Waste B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F G End: Compliant Disposal F->G

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(N-Boc-amino)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and related chlorinated pyridazines include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards or a full-face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Nitrile or neoprene chemical-resistant gloves. A lab coat should be worn at all times.[2][3]Prevents direct skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6]Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and prevent contamination.

1. Pre-Handling Preparations:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Put on all required PPE as specified in the table above.

2. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust.
  • Avoid generating dust.[4]
  • Use appropriate tools (e.g., spatulas) for transfers.
  • Keep the container tightly closed when not in use.[7]

3. Post-Handling Procedures:

  • Thoroughly clean the work area after use.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
  • Properly remove and dispose of contaminated gloves.

Experimental Workflow for Safe Handling

Experimental Workflow for Handling this compound cluster_pre Pre-Operational Checks cluster_handling Handling Procedure cluster_post Post-Handling Review SDS Review SDS Verify Fume Hood Verify Fume Hood Review SDS->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Transfer Compound Transfer Compound Weigh in Fume Hood->Transfer Compound Keep Container Closed Keep Container Closed Transfer Compound->Keep Container Closed Clean Work Area Clean Work Area Keep Container Closed->Clean Work Area Wash Hands Wash Hands Clean Work Area->Wash Hands Dispose of Gloves Dispose of Gloves Wash Hands->Dispose of Gloves

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
  • Unused or excess this compound must be disposed of as hazardous chemical waste.
  • Solutions containing this compound should be collected in a designated halogenated organic waste container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.
  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[9]

Decision-Making for PPE Selection

PPE Selection Logic cluster_assessment Risk Assessment cluster_ppe Required PPE Assess Task Assess Task (e.g., weighing, reaction) Potential for Splash Potential for Splash? Assess Task->Potential for Splash Potential for Aerosolization Potential for Aerosolization? Assess Task->Potential for Aerosolization Base_PPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Potential for Splash->Base_PPE No Face_Shield Add Face Shield Potential for Splash->Face_Shield Yes Potential for Aerosolization->Base_PPE No Respirator Use Fume Hood or Wear Respirator Potential for Aerosolization->Respirator Yes

Caption: A diagram showing the decision-making process for selecting appropriate PPE based on the task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.